Product packaging for Amtolmetin Guacil(Cat. No.:CAS No. 87344-05-6)

Amtolmetin Guacil

Cat. No.: B1208235
CAS No.: 87344-05-6
M. Wt: 420.5 g/mol
InChI Key: CWJNMKKMGIAGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amtolmetin guacil is a N-acyl-amino acid.
See also: Tolmetin (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24N2O5 B1208235 Amtolmetin Guacil CAS No. 87344-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-16-8-10-17(11-9-16)24(29)19-13-12-18(26(19)2)14-22(27)25-15-23(28)31-21-7-5-4-6-20(21)30-3/h4-13H,14-15H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJNMKKMGIAGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)OC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236291
Record name Amtolmetin guacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87344-06-7
Record name Amtolmetin guacil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87344-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amtolmetin guacil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087344067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amtolmetin guacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMTOLMETIN GUACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323A00CRO9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Amtolmetin Guacil as a Prodrug of Tolmetin

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are cornerstones in the management of pain and inflammation for chronic conditions such as osteoarthritis and rheumatoid arthritis.[1] However, their long-term use is frequently limited by significant gastrointestinal (GI) toxicity, including dyspepsia, ulceration, and hemorrhage.[1] This toxicity is primarily attributed to the direct acidic irritation of the gastric mucosa and the systemic inhibition of cyclooxygenase-1 (COX-1), which is crucial for maintaining gastric mucosal integrity.[2][3]

This compound (AMG) is a novel NSAID developed to address these limitations.[4] It is a non-acidic prodrug of tolmetin, an established anti-inflammatory agent.[3][5] Structurally, this compound is formed by the amidation of tolmetin with glycine and subsequent esterification with guaiacol.[1][5] This unique chemical modification confers not only anti-inflammatory, analgesic, and antipyretic properties comparable to traditional NSAIDs but also a distinct gastroprotective profile.[3][6]

This technical guide provides a comprehensive overview of this compound, detailing its dual mechanism of action, pharmacokinetic profile, and the extensive non-clinical and clinical data supporting its efficacy and enhanced safety. It is intended for drug development professionals, researchers, and scientists interested in advanced NSAID design and pharmacology.

Chemical and Physical Properties

  • IUPAC Name : (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate[7]

  • Chemical Formula : C₂₄H₂₄N₂O₅[8]

  • Molar Mass : 420.46 g·mol⁻¹[8]

  • CAS Number : 87344-06-7[5]

  • Other Names : ST-679, MED-15[5][6]

Mechanism of Action

This compound's pharmacological activity is characterized by a multi-faceted mechanism that combines the anti-inflammatory effects of its active metabolite with intrinsic gastroprotective properties derived from its unique prodrug structure.

Prodrug Metabolism and Activation

This compound is pharmacologically inactive in its native form.[2] Following oral administration, it is absorbed and undergoes enzymatic hydrolysis, primarily in the bloodstream and liver.[2] This process releases its active metabolite, tolmetin, along with intermediate metabolites such as tolmetin-glycinamide (also known as MED5) and guaiacol.[3][5] Tolmetin is the principal agent responsible for the systemic anti-inflammatory and analgesic effects.[2]

AMG This compound Hydrolysis Enzymatic Hydrolysis (Esterases) AMG->Hydrolysis MED5 Tolmetin-Glycinamide (MED5) Hydrolysis->MED5 Guaiacol Guaiacol Hydrolysis->Guaiacol Tolmetin Tolmetin (Active Metabolite) MED5->Tolmetin Hydrolysis Glycine Glycine MED5->Glycine Hydrolysis

Caption: Metabolic activation pathway of this compound.
Anti-Inflammatory Action: COX Inhibition

The therapeutic effects of this compound are mediated by its active metabolite, tolmetin.[2] Tolmetin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][9] These enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[2][4] By inhibiting prostaglandin synthesis, tolmetin effectively reduces the inflammatory response.[10] Some evidence suggests a degree of selectivity for COX-2 over COX-1 (selectivity ratio of 4.4), which may contribute to its favorable safety profile.[1][2]

AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Effects Inflammation Pain Fever PGs->Effects Tolmetin Tolmetin Tolmetin->COX Inhibition cluster_0 Gastric Mucosa cluster_1 Protective Effects AMG This compound (Vanillic Moiety) TRPV1 Capsaicin Receptor (TRPV1) AMG->TRPV1 Stimulates CGRP_Release CGRP Release TRPV1->CGRP_Release iNOS iNOS Activation CGRP_Release->iNOS via CGRP Receptor NO ↑ Nitric Oxide (NO) iNOS->NO BloodFlow ↑ Mucosal Blood Flow NO->BloodFlow Mucus ↑ Mucus & Bicarbonate Secretion NO->Mucus Acid ↓ Gastric Acid Secretion NO->Acid Leukocyte ↓ Leukocyte Adhesion NO->Leukocyte Screening Patient Screening (Rheumatoid Arthritis) Consent Informed Consent & Baseline Assessment (Endoscopy, ACR-20) Screening->Consent Randomize Randomization Consent->Randomize ArmA Arm A: This compound (600mg bid) Randomize->ArmA ArmB Arm B: Celecoxib (200mg bid) Randomize->ArmB Treatment 24-Week Double-Blind Treatment ArmA->Treatment ArmB->Treatment Endpoint Final Assessment (Endoscopy, ACR-20, Adverse Events) Treatment->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Molecular Targets of Amtolmetin Guacil Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amtolmetin guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) designed as a prodrug to minimize gastrointestinal toxicity associated with traditional NSAIDs. Its therapeutic effects are primarily mediated through its active metabolites following systemic absorption and metabolism. This technical guide provides an in-depth analysis of the molecular targets of these metabolites, focusing on their mechanism of action, quantitative inhibitory data, and the experimental protocols used for their characterization.

Introduction

This compound is a non-acidic prodrug of tolmetin, developed to provide the anti-inflammatory, analgesic, and antipyretic properties of tolmetin with an improved gastrointestinal safety profile.[1] Unlike its active metabolite, this compound possesses unique gastroprotective mechanisms, including the stimulation of capsaicin receptors and the release of nitric oxide (NO).[1][2] However, its primary therapeutic efficacy is dependent on its conversion to active metabolites.

Metabolism of this compound

Upon oral administration, this compound is hydrolyzed into several metabolites. The primary metabolites include tolmetin, MED5 (1-methyl-5-p-methylbenzoyl-pyrrol-2-acetamido acetic acid), and guaiacol.[1][3] There are notable species-specific differences in the metabolic pathway. In rats, this compound is converted to both MED5 and tolmetin.[4] In contrast, in human plasma and liver microsomes, it is rapidly converted to MED5 and MED5 methyl ester, with only low levels of tolmetin being produced.[2][4]

Metabolism of this compound AMG This compound Metabolism Hydrolysis (Plasma Esterases) AMG->Metabolism Tolmetin Tolmetin (Active Metabolite) Metabolism->Tolmetin (in rats) MED5 MED5 Metabolism->MED5 Guaiacol Guaiacol Metabolism->Guaiacol MED5_Me MED5 Methyl Ester (in humans) MED5->MED5_Me

Figure 1: Metabolic pathway of this compound.

Primary Molecular Target: Cyclooxygenase (COX) Enzymes

The principal mechanism of action for the anti-inflammatory and analgesic effects of this compound is the inhibition of cyclooxygenase (COX) enzymes by its active metabolite, tolmetin.[5][6] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] There are two main isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as maintaining the integrity of the gastric mucosa.[6]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation.[5]

Tolmetin is a non-selective inhibitor of both COX-1 and COX-2.[6][7]

Quantitative Data: COX Inhibition by Tolmetin

The inhibitory potency of tolmetin against human COX-1 and COX-2 has been determined in vitro. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

MetaboliteMolecular TargetIC50 (μM)
TolmetinHuman COX-10.35[8][9][10]
TolmetinHuman COX-20.82[8][9][10]

Table 1: Inhibitory activity of Tolmetin against Cyclooxygenase enzymes.

The data indicates that tolmetin is a potent inhibitor of both COX isoforms, with a slight selectivity towards COX-1. The other metabolites, MED5 and guaiacol, have not been shown to be significant inhibitors of COX enzymes.

COX Inhibition Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins COX1->Prostaglandins_H COX2->Prostaglandins_H Tolmetin Tolmetin Tolmetin->COX1 Tolmetin->COX2 Inflammation Inflammation, Pain, Fever Prostaglandins_H->Inflammation GI_Protection Gastric Mucosal Protection Prostaglandins_H->GI_Protection

Figure 2: Mechanism of COX inhibition by Tolmetin.

Other Potential Molecular Targets of Metabolites

While the parent drug, this compound, has demonstrated gastroprotective effects through interactions with capsaicin and CGRP receptors, leading to nitric oxide release, its metabolites do not share these properties.[3][11][12] Studies have shown that tolmetin, MED5, and guaiacol are ineffective at inducing the gastroprotective mechanisms associated with the parent compound.[3] This distinction is crucial, as the anti-inflammatory and analgesic effects are attributable to the metabolites, whereas the enhanced gastrointestinal safety profile is a feature of the intact prodrug.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.

5.1.1. Materials and Reagents

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compound (e.g., Tolmetin) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., 2.0 M HCl)

  • ELISA-based Prostaglandin E2 (PGE2) detection kit

5.1.2. Experimental Procedure

  • Enzyme Preparation: Dilute the COX enzyme to the desired concentration in the reaction buffer. Keep the enzyme on ice.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in the solvent.

  • Assay Reaction: a. In a reaction tube or microplate well, combine the reaction buffer, heme, and the diluted enzyme solution. b. Add a small volume of the test compound solution (or solvent for the control) to the enzyme mixture. c. Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding arachidonic acid. e. Incubate for a precise duration (e.g., 2 minutes) at 37°C. f. Terminate the reaction by adding the stop solution.

  • PGE2 Quantification: a. Neutralize the reaction mixture. b. Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow for COX Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Inhibitor (37°C) Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with Arachidonic Acid Incubate->Initiate_Reaction Stop_Reaction Terminate Reaction (add HCl) Initiate_Reaction->Stop_Reaction Quantify_PGE2 Quantify PGE2 Production (ELISA) Stop_Reaction->Quantify_PGE2 Analyze_Data Data Analysis (Calculate % Inhibition) Quantify_PGE2->Analyze_Data Determine_IC50 Determine IC50 Value Analyze_Data->Determine_IC50

Figure 3: Workflow for a COX inhibition assay.

Conclusion

The therapeutic effects of this compound are mediated by its metabolites, primarily tolmetin. The key molecular target of tolmetin is the cyclooxygenase enzymes, COX-1 and COX-2, which it inhibits non-selectively to reduce the synthesis of pro-inflammatory prostaglandins. The other metabolites, MED5 and guaiacol, do not appear to contribute significantly to the anti-inflammatory action. The unique gastroprotective mechanisms of this compound are a property of the parent molecule and are not shared by its metabolites. This dual mechanism, involving a gastroprotective prodrug and an active anti-inflammatory metabolite, underscores the rational design of this compound as a safer NSAID.

References

The Cyclooxygenase Inhibition Profile of Amtolmetin Guacil: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amtolmetin guacil is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted mechanism of action that distinguishes it from many other compounds in its class. As a prodrug, it undergoes metabolic activation to its active form, tolmetin, which is responsible for its primary therapeutic effects. This technical guide provides an in-depth analysis of the cyclooxygenase (COX) inhibition profile of this compound and its active metabolite, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental evaluation. A key feature of this compound is its gastroprotective properties, which are attributed to a mechanism independent of its COX inhibition, involving the stimulation of capsaicin receptors and subsequent release of nitric oxide.

Introduction

This compound is a non-acidic prodrug of tolmetin, designed to provide anti-inflammatory, analgesic, and antipyretic effects with an improved gastrointestinal safety profile compared to traditional NSAIDs.[1] Its therapeutic action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes by its active metabolite, tolmetin.[2][3] The COX enzymes, COX-1 and COX-2, are key players in the synthesis of prostaglandins, which are lipid compounds involved in inflammation, pain, and fever.[2] While COX-1 is constitutively expressed and plays a role in maintaining the protective lining of the stomach, COX-2 is typically induced during inflammation.[2] This guide delves into the specifics of how this compound, through its active metabolite, interacts with these two isoforms.

Mechanism of Action

Upon oral administration, this compound is absorbed and subsequently hydrolyzed by esterases in the plasma to form its active metabolite, tolmetin.[1] Tolmetin then exerts its anti-inflammatory and analgesic effects by inhibiting both COX-1 and COX-2 enzymes.[1][4] This non-selective inhibition of both COX isoforms is a characteristic it shares with many traditional NSAIDs.[1]

Interestingly, this compound possesses a unique gastroprotective mechanism that is independent of its COX inhibition profile. The presence of a vanillic moiety in its structure allows it to stimulate capsaicin receptors in the gastric mucosa.[1] This stimulation leads to the release of Calcitonin Gene-Related Peptide (CGRP) and a subsequent increase in the production of nitric oxide (NO).[1] NO is known to have gastroprotective effects, including the enhancement of mucosal blood flow and mucus secretion.[3]

Quantitative Analysis of COX Inhibition

The inhibitory activity of the active metabolite of this compound, tolmetin, against human cyclooxygenase enzymes has been quantified in vitro. The following table summarizes the available data on the half-maximal inhibitory concentrations (IC50) for tolmetin against COX-1 and COX-2. A lower IC50 value indicates greater potency of inhibition.

CompoundTarget EnzymeIC50 (µM)Selectivity Ratio (COX-1/COX-2)
TolmetinHuman COX-10.35[2][3][5]0.43
TolmetinHuman COX-20.82[2][3][5]

The selectivity ratio of less than 1 indicates that tolmetin is a relatively non-selective COX inhibitor, with a slight preference for COX-1.

Experimental Protocols for COX Inhibition Assays

The determination of the COX-1 and COX-2 inhibitory activity of compounds like tolmetin is typically performed using in vitro assays. Below is a generalized protocol that reflects common methodologies cited in the literature for evaluating COX inhibitors.

In Vitro Colorimetric COX (Ovine) Inhibitor Screening Assay

This assay determines the ability of a test compound to inhibit the peroxidase component of ovine COX-1 and COX-2.

Materials:

  • COX (ovine) Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item Number 760111)

  • Test compound (e.g., tolmetin)

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Prepare the assay buffer, heme, and either COX-1 or COX-2 enzyme solution as per the manufacturer's instructions.

  • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to each well.

  • Add the test compound at various concentrations to the inhibitor wells.

  • Incubate the plate for a short period at 25°C.

  • Initiate the reaction by adding a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) followed by arachidonic acid to all wells.

  • Incubate the plate for a further two minutes at 25°C.

  • Measure the absorbance of each well at 590 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing the Core Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_metabolism Metabolic Activation cluster_cox COX Inhibition Pathway This compound This compound Tolmetin (Active) Tolmetin (Active) This compound->Tolmetin (Active) Plasma Esterases COX-1 COX-1 Tolmetin (Active)->COX-1 Inhibits COX-2 COX-2 Tolmetin (Active)->COX-2 Inhibits Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-1 Arachidonic Acid->COX-2 Prostaglandins (Stomach Protection) Prostaglandins (Stomach Protection) COX-1->Prostaglandins (Stomach Protection) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2->Prostaglandins (Inflammation)

Caption: Metabolic activation and COX inhibition pathway of this compound.

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents 1. Enzyme, Buffer, Heme Dispense to 96-well Plate Dispense to 96-well Plate Prepare Reagents->Dispense to 96-well Plate 2. Add to wells Add Test Compound Add Test Compound Dispense to 96-well Plate->Add Test Compound 3. Various concentrations Incubate (Pre-reaction) Incubate (Pre-reaction) Add Test Compound->Incubate (Pre-reaction) 4. 25°C Initiate Reaction Initiate Reaction Incubate (Pre-reaction)->Initiate Reaction 5. Add Substrate & AA Incubate (Reaction) Incubate (Reaction) Initiate Reaction->Incubate (Reaction) 6. 25°C Measure Absorbance Measure Absorbance Incubate (Reaction)->Measure Absorbance 7. 590 nm Data Analysis Data Analysis Measure Absorbance->Data Analysis 8. Calculate % Inhibition & IC50

Caption: Experimental workflow for an in vitro colorimetric COX inhibition assay.

Conclusion

This compound, through its active metabolite tolmetin, functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes, with a slight preference for COX-1. This primary mechanism of action is responsible for its anti-inflammatory and analgesic properties. Crucially, its improved gastrointestinal tolerability is not a result of COX-2 selectivity but rather a distinct, parallel mechanism involving the activation of capsaicin receptors and subsequent NO release. This dual-action profile makes this compound a noteworthy NSAID for researchers and clinicians, particularly in contexts where both efficacy and gastrointestinal safety are significant considerations.

References

Preclinical Pharmacokinetic Models for Amtolmetin Guacil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic models used to characterize amtolmetin guacil (AMG), a non-steroidal anti-inflammatory drug (NSAID) with a gastroprotective profile. This document details the metabolic pathways, experimental protocols for in vivo and in vitro studies, and summarizes key pharmacokinetic data from preclinical animal models.

Introduction to this compound

This compound (AMG) is a prodrug of tolmetin, designed to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.[1][2] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes by its active metabolite, tolmetin, thereby reducing prostaglandin synthesis.[2] Additionally, AMG exhibits a unique gastroprotective effect, which is thought to be mediated through the release of nitric oxide (NO).[3] Understanding the preclinical pharmacokinetics of AMG is crucial for predicting its behavior in humans and for designing safe and effective clinical trials.

Metabolic Pathways of this compound

The metabolism of this compound shows significant species-specific differences, particularly between rats and humans. In preclinical rat models, AMG is primarily hydrolyzed to its active metabolite, tolmetin (TMT).[4]

In contrast, in human plasma and liver microsomes, AMG is rapidly converted to two main metabolites: 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetamido acetic acid (MED5) and its methyl ester, with only low levels of tolmetin being produced.[4] This highlights the importance of selecting appropriate preclinical models and carefully interpreting the data when extrapolating to humans.

metabolic_pathway cluster_rat Rat Metabolism cluster_human Human Metabolism AMG This compound TMT Tolmetin (Active Metabolite) AMG->TMT Hydrolysis MED5 MED5 AMG->MED5 Rapid Conversion MED5_ester MED5 Methyl Ester AMG->MED5_ester Rapid Conversion COX_Inhibition COX-1 / COX-2 Inhibition TMT->COX_Inhibition Anti_inflammatory Anti-inflammatory Effect COX_Inhibition->Anti_inflammatory

Caption: Metabolic pathways of this compound in rats vs. humans.

In Vivo Preclinical Pharmacokinetic Studies

In vivo studies in animal models, primarily rats, are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites.

Experimental Protocol: Oral Pharmacokinetic Study in Rats

This protocol outlines a typical single-dose oral pharmacokinetic study of this compound in rats.

Animals:

  • Species: Wistar or Sprague-Dawley rats (male).[5][6]

  • Weight: 180-220 g.[6]

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to standard pellet diet and water. Animals are fasted overnight before dosing.[6]

Dosing:

  • Formulation: this compound is suspended in a suitable vehicle, such as 0.5% w/v carboxymethyl cellulose (CMC).

  • Administration: A single oral dose is administered via gavage.[7] Dose volumes are typically 5-10 mL/kg.[7]

Blood Sampling:

  • Procedure: Serial blood samples (approximately 0.25 mL) are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[6]

  • Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -20°C or lower until analysis.[1]

Bioanalysis:

  • Method: Plasma concentrations of this compound and its metabolites (tolmetin, MED5) are determined using a validated high-performance liquid chromatography (HPLC) method with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile.[1][8]

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data using non-compartmental analysis.

in_vivo_workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase acclimatization Acclimatization & Fasting dosing Oral Gavage Administration acclimatization->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Bioanalysis (HPLC/LC-MS) processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

Summary of Preclinical Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters of the active metabolite, tolmetin, following oral administration of this compound to rats.

Dose of this compoundAnalyteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)Reference
Not SpecifiedTolmetin81.62 ± 5.020.50Not ReportedNot Reported[4]

Note: Comprehensive pharmacokinetic data for the parent drug (this compound) and other metabolites in preclinical species are limited in the publicly available literature.

In Vitro Preclinical Studies

In vitro assays are crucial for investigating the metabolic stability and protein binding characteristics of this compound, providing insights that complement in vivo data.

Metabolic Stability in Liver Microsomes

This assay determines the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Experimental Protocol:

  • Materials: Pooled liver microsomes (e.g., from rat or human), NADPH-regenerating system, phosphate buffer (pH 7.4), and the test compound (this compound).[8][9]

  • Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes in the presence of the NADPH-regenerating system at 37°C.[9][10]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.[8]

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.[8]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.[9]

microsomal_stability_workflow start Prepare Reaction Mixture (Microsomes, Compound, Buffer) initiate Initiate Reaction (Add NADPH, 37°C) start->initiate sampling Collect Aliquots at Time Points initiate->sampling terminate Terminate Reaction (Add Acetonitrile) sampling->terminate analyze Analyze Samples (LC-MS/MS) terminate->analyze calculate Calculate Half-life & Intrinsic Clearance analyze->calculate

Caption: Workflow for an in vitro microsomal stability assay.

Plasma Protein Binding

This assay measures the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues. Equilibrium dialysis is the gold standard method.

Experimental Protocol:

  • Apparatus: A rapid equilibrium dialysis (RED) device is commonly used.[2][11]

  • Procedure:

    • A semi-permeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing a protein-free buffer (e.g., phosphate-buffered saline, PBS).[1][2]

    • The device is incubated at 37°C with gentle shaking to allow the unbound compound to equilibrate across the membrane.[1][12]

    • After reaching equilibrium (typically 4-6 hours), samples are taken from both the plasma and buffer chambers.[12]

  • Analysis: The concentrations of the compound in both chambers are determined by LC-MS/MS.[2]

  • Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.

It has been reported that the active metabolite, tolmetin, is highly bound to human plasma proteins (>99%).[13]

Signaling Pathways

The therapeutic and side-effect profiles of this compound and its active metabolite, tolmetin, are governed by their interactions with key signaling pathways.

COX Inhibition Pathway

As an NSAID, the primary anti-inflammatory mechanism of tolmetin is the inhibition of COX-1 and COX-2 enzymes. This blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[14][15]

cox_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Tolmetin Tolmetin Tolmetin->COX1 Tolmetin->COX2

Caption: Simplified COX inhibition pathway by tolmetin.

Nitric Oxide (NO) Signaling Pathway

The gastroprotective effect of this compound is attributed to its ability to increase the production of nitric oxide (NO) in the gastric mucosa.[3] NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). This cascade results in vasodilation and other cytoprotective effects.[16]

no_pathway AMG This compound iNOS Inducible Nitric Oxide Synthase (iNOS) AMG->iNOS Stimulates L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC Gastroprotection Gastroprotection (e.g., Vasodilation) cGMP->Gastroprotection

Caption: Proposed nitric oxide signaling pathway for this compound's gastroprotective effect.

Conclusion

The preclinical pharmacokinetic evaluation of this compound reveals it to be a prodrug with species-specific metabolism. In rat models, it is effectively converted to the active NSAID, tolmetin. The in vivo and in vitro models described in this guide are essential for characterizing the ADME properties of AMG and understanding its dual mechanism of action, which combines COX inhibition for anti-inflammatory effects with a nitric oxide-mediated gastroprotective effect. Further studies providing more comprehensive quantitative pharmacokinetic data across multiple preclinical species would be beneficial for refining the understanding of this compound and aiding in its clinical development.

References

Methodological & Application

Application Notes and Protocols for Amtolmetin Guacil in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, experimental protocols, and mechanisms of action of Amtolmetin Guacil (AMG) for in vivo animal studies, with a focus on its anti-inflammatory, analgesic, and gastroprotective effects.

Introduction

This compound (AMG) is a non-steroidal anti-inflammatory drug (NSAID) with a unique profile that combines anti-inflammatory, analgesic, and antipyretic properties with a notable gastroprotective effect.[1] It is a prodrug of tolmetin, and its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes and the release of nitric oxide (NO), which contributes to its improved gastrointestinal safety profile compared to traditional NSAIDs.[2][3] In animal models, particularly rats and mice, AMG has been evaluated for its therapeutic effects and safety. In rats, AMG is metabolized to tolmetin, which is responsible for the systemic anti-inflammatory and analgesic effects.[4]

Data Presentation: this compound Dosages in Animal Studies

The following tables summarize the quantitative data on this compound dosages used in various in vivo animal models.

Table 1: this compound Dosages for Gastrointestinal Safety and Gastroprotective Studies

Animal ModelSpeciesDosage Range (mg/kg)Administration RouteStudy DurationKey FindingsReference(s)
Gastric TolerabilityRat50 - 150IntragastricAcute (4 hours) and Chronic (3 and 14 days)AMG showed significantly lower gastric damage compared to tolmetin and celecoxib.[2][2]
Ethanol-Induced Gastric Mucosal DamageMouse75, 150, 300Intragastric7 daysDose-dependent gastroprotective effect observed.[5][5]

Table 2: this compound Dosages for Anti-inflammatory and Analgesic Studies

Animal ModelSpeciesDosage (mg/kg)Administration RouteKey FindingsReference(s)
Carrageenan-Induced Paw EdemaRat200IntragastricEffective reduction in paw edema.Prospects for Reducing Gastrotoxicity of Anti-Inflammatory and Analgesic Therapy While Using this compound
Acetic Acid-Induced Writhing TestMouse200IntragastricSignificant reduction in the number of writhes.Prospects for Reducing Gastrotoxicity of Anti-Inflammatory and Analgesic Therapy While Using this compound

Table 3: Pharmacokinetic Parameters of Tolmetin in Rats (Active Metabolite of this compound)

ParameterValueAdministration of Tolmetin
Bioavailability96.94%Oral (32.95 mg/kg)
Absorption Rate Constant (K01)0.1304 min⁻¹Oral (32.95 mg/kg)
Primary Excretion Product1-methyl-5-(4-carboxybenzoyl)-1H-pyrrole-2-acetic acidOral (32.95 mg/kg)
Unchanged Drug Excretion6.12%Oral (32.95 mg/kg)

Note: In rats, orally administered this compound is converted to tolmetin, resulting in similar pharmacokinetic parameters to when tolmetin is administered alone.[4]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the rats for 12 hours before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Vehicle control group

    • This compound treated group (e.g., 200 mg/kg)

    • Standard drug group (e.g., Indomethacin 10 mg/kg)

  • Drug Administration: Administer the vehicle, this compound, or the standard drug orally (intragastrically).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[6]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1][6]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)

This is a widely used model for screening peripheral analgesic activity.

Materials:

  • Swiss albino mice (20-25 g)

  • This compound

  • Acetic acid (0.6% v/v in distilled water)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard drug (e.g., Aspirin 100 mg/kg)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least 48 hours before the experiment.

  • Fasting: Fast the mice for 12 hours before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Vehicle control group

    • This compound treated group (e.g., 200 mg/kg)

    • Standard drug group

  • Drug Administration: Administer the vehicle, this compound, or the standard drug orally.

  • Induction of Writhing: 30 to 60 minutes after drug administration, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally to each mouse.[7]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.[7]

  • Data Analysis: Calculate the percentage inhibition of writhing for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

Gastroprotective Signaling Pathway of this compound

This compound's gastroprotective effect is mediated through the induction of inducible nitric oxide synthase (iNOS), leading to an increase in nitric oxide (NO) production. This pathway helps to counteract the damaging effects of prostaglandin inhibition in the gastric mucosa.[3]

AMG_Gastroprotection AMG This compound iNOS Inducible Nitric Oxide Synthase (iNOS) Activation AMG->iNOS NO Nitric Oxide (NO) Production iNOS->NO Gastroprotection Gastroprotection (Counteracts PG inhibition damage) NO->Gastroprotection

Caption: Gastroprotective mechanism of this compound.

Experimental Workflow for Anti-inflammatory and Analgesic Evaluation

The following diagram illustrates the typical workflow for assessing the anti-inflammatory and analgesic properties of this compound in animal models.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_measurement Measurement & Analysis acclimatization Animal Acclimatization fasting Fasting acclimatization->fasting grouping Animal Grouping fasting->grouping drug_admin Drug Administration (Vehicle, AMG, Standard) grouping->drug_admin inflammation_induction Inflammation Induction (Carrageenan) drug_admin->inflammation_induction pain_induction Pain Induction (Acetic Acid) drug_admin->pain_induction paw_measurement Paw Volume Measurement inflammation_induction->paw_measurement writhing_count Writhing Count pain_induction->writhing_count data_analysis Data Analysis (% Inhibition) paw_measurement->data_analysis writhing_count->data_analysis

Caption: Workflow for in vivo anti-inflammatory & analgesic studies.

References

Application Notes and Protocols: Amtolmetin Guacil in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amtolmetin guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug to tolmetin. It exhibits anti-inflammatory, analgesic, and antipyretic properties through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[1] Notably, this compound has demonstrated a favorable gastrointestinal safety profile compared to other NSAIDs, a characteristic attributed to its unique chemical structure and mechanism of action that may involve the release of nitric oxide, a gastroprotective mediator.

These application notes provide a detailed protocol for the dissolution of this compound for use in cell culture experiments, along with methodologies for assessing its in vitro efficacy and cytotoxicity.

Data Presentation

Table 1: Physicochemical and Solubility Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₂₄N₂O₅PubChem
Molecular Weight 420.46 g/mol PubChem
Appearance Pale Brown to Light Brown SolidChemicalBook
Solubility in DMSO Slightly SolubleChemicalBook
Solubility in Methanol Slightly SolubleChemicalBook

Experimental Protocols

Protocol 1: Dissolution of this compound for Cell Culture

This protocol describes the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO). Due to the compound's characterization as "slightly soluble," the recommended concentration for a stock solution is up to 10 mM. It is advisable to perform a small-scale test to confirm the maximum solubility in your specific batch of DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Preparation of a 10 mM Stock Solution:

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, 0.0042 g (4.2 mg) of this compound is needed.

    • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the required volume of cell culture grade DMSO to the microcentrifuge tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh sterile tube.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1-2 weeks) or at -80°C for long-term storage.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method to assess the inhibitory effect of this compound on COX-2 activity in a cell-based assay by measuring the production of prostaglandin E₂ (PGE₂).

Materials:

  • Appropriate cell line (e.g., macrophages, endothelial cells)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • This compound working solutions

  • PGE₂ ELISA kit

  • Cell lysis buffer

  • Bradford reagent for protein quantification

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Treatment:

    • Once the cells are confluent, replace the old medium with fresh, serum-free medium and incubate for a few hours.

    • Pre-treat the cells with various concentrations of this compound working solutions for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known COX-2 inhibitor).

    • Induce inflammation by adding an inflammatory stimulus like LPS (e.g., 1 µg/mL) to all wells except the negative control.

    • Incubate the plate for the desired period (e.g., 24 hours) to allow for PGE₂ production.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant for PGE₂ measurement.

    • Lyse the cells and determine the total protein concentration in each well using the Bradford assay.

    • Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

    • Normalize the PGE₂ concentration to the total protein concentration for each sample.

    • Calculate the percentage of COX-2 inhibition for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control.

Protocol 3: Cytotoxicity Assay

This protocol describes how to evaluate the potential cytotoxic effects of this compound on a chosen cell line using a standard MTT assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Cell Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for a period that is relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment cluster_analysis Data Analysis dissolve Dissolve this compound in DMSO (10 mM) filter Sterile Filter dissolve->filter aliquot Aliquot and Store at -80°C filter->aliquot treat Treat Cells with Working Solutions aliquot->treat seed Seed Cells seed->treat incubate Incubate treat->incubate assay Perform Assay (e.g., ELISA, MTT) incubate->assay analyze Analyze Data assay->analyze interpret Interpret Results analyze->interpret

Caption: Experimental workflow for using this compound in cell culture.

signaling_pathway membrane Cell Membrane phospholipids Membrane Phospholipids pla2 Phospholipase A₂ (PLA₂) aa Arachidonic Acid (AA) pla2->aa cox COX-1 / COX-2 aa->cox pgh2 Prostaglandin H₂ (PGH₂) cox->pgh2 prostaglandins Prostaglandins (e.g., PGE₂) pgh2->prostaglandins inflammation Inflammation Pain Fever prostaglandins->inflammation amg This compound amg->cox Inhibition

Caption: this compound inhibits the cyclooxygenase (COX) pathway.

References

Application Notes and Protocols: Amtolmetin Guacil in the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amtolmetin guacil is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic and anti-inflammatory properties, coupled with a favorable gastrointestinal safety profile.[1][2] It functions as a prodrug, being metabolized in the body to tolmetin, its active form.[1] The primary mechanism of action of tolmetin is the inhibition of cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2, the inducible isoform heavily involved in the inflammatory cascade.[1] This inhibition curtails the production of prostaglandins, key mediators of inflammation, pain, and fever.[1]

The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for evaluating the efficacy of acute anti-inflammatory agents. Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. The initial phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the later phase (3-6 hours) is mediated by the production of prostaglandins, with a significant infiltration of neutrophils.[3][4] This model is therefore highly relevant for assessing the activity of NSAIDs like this compound that target the prostaglandin synthesis pathway.

These application notes provide a comprehensive overview and detailed protocols for utilizing the carrageenan-induced paw edema model to evaluate the anti-inflammatory effects of this compound.

Mechanism of Action of this compound in Inflammation

This compound's anti-inflammatory effect is a multi-stage process, beginning with its metabolic activation and culminating in the suppression of key inflammatory mediators.

  • Absorption and Hydrolysis : Following oral administration, this compound is absorbed and undergoes enzymatic hydrolysis, primarily in the liver, to yield its active metabolite, tolmetin.[1]

  • COX Inhibition : Tolmetin exerts its anti-inflammatory effects by inhibiting the COX enzymes, particularly COX-2.[1] COX-2 is upregulated at the site of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[5]

  • Gastroprotective Properties : A distinguishing feature of this compound is its gastroprotective mechanism. The guacil moiety of the molecule is believed to stimulate capsaicin receptors in the gastric mucosa. This action may lead to the release of calcitonin gene-related peptide (CGRP) and nitric oxide (NO), which in turn can inhibit gastric acid secretion and increase mucosal blood flow, thus protecting the stomach lining.[6][7]

Signaling Pathways in Carrageenan-Induced Paw Edema

The inflammatory cascade initiated by carrageenan injection involves several interconnected signaling pathways. The diagram below illustrates the key molecular events leading to edema and the points of intervention for this compound.

G cluster_0 Cellular Events cluster_1 Mediator Release & Synthesis cluster_2 Physiological Response cluster_3 Drug Intervention Carrageenan Carrageenan Injection MastCell Mast Cell Degranulation Carrageenan->MastCell Early Phase Macrophage Macrophage Activation Carrageenan->Macrophage Histamine Histamine & Serotonin MastCell->Histamine Neutrophil Neutrophil Infiltration ArachidonicAcid Arachidonic Acid Neutrophil->ArachidonicAcid Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Macrophage->Cytokines Macrophage->ArachidonicAcid Vasodilation Vasodilation & Increased Vascular Permeability Histamine->Vasodilation Bradykinin Bradykinin Bradykinin->Vasodilation Cytokines->Neutrophil COX2 COX-2 Enzyme ArachidonicAcid->COX2 Metabolism Prostaglandins Prostaglandins (PGE2) Prostaglandins->Vasodilation Late Phase Edema Edema Vasodilation->Edema Amtolmetin This compound (metabolized to Tolmetin) Amtolmetin->COX2 Inhibits COX2->Prostaglandins G start Start: Acclimatize Rats (1 week) group Divide Rats into Groups: - Vehicle Control - this compound (Dose 1, 2, 3) - Positive Control (e.g., Indomethacin) start->group fasting Fast Rats Overnight (with water ad libitum) group->fasting baseline Measure Baseline Paw Volume (V0) using a Plethysmometer fasting->baseline dosing Administer Vehicle, this compound, or Positive Control (Oral Gavage) baseline->dosing wait Wait for 60 minutes dosing->wait carrageenan Induce Inflammation: Inject 0.1 mL of 1% Carrageenan into Subplantar Region of Right Hind Paw wait->carrageenan measurements Measure Paw Volume (Vt) at 1, 2, 3, 4, and 5 hours post-Carrageenan carrageenan->measurements analysis Data Analysis: - Calculate Paw Edema (Vt - V0) - Calculate Percentage Inhibition of Edema measurements->analysis end End of Experiment analysis->end

References

Application Notes and Protocols: Investigating Neuroinflammatory Pathways with Amtolmetin Guacil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neuroinflammation is a critical process in the central nervous system (CNS) involving the activation of glial cells, such as microglia and astrocytes, and the subsequent production of inflammatory mediators.[1][2] While it serves as a protective response, chronic neuroinflammation is a hallmark of many neurodegenerative diseases.[1][3] Key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to orchestrating this inflammatory response.[4][5]

Amtolmetin guacil (AMG) is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a prodrug, being metabolized into its active form, tolmetin, after administration.[6][7] Tolmetin exerts its anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes, with a relative selectivity for COX-2 over COX-1.[6][8] This inhibition reduces the synthesis of prostaglandins, which are key lipid mediators of inflammation.[6] These characteristics make this compound a valuable pharmacological tool for studying the downstream consequences of COX inhibition on neuroinflammatory signaling pathways. This document provides detailed protocols for utilizing this compound in both in vitro and in vivo models of neuroinflammation.

Mechanism of Action of this compound

This compound itself is inactive and is designed to minimize gastrointestinal side effects often associated with traditional NSAIDs.[6] Upon absorption, it is hydrolyzed by esterases into its active metabolite, tolmetin.[7] Tolmetin then inhibits the COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs). Prostaglandins, particularly PGE2, are potent inflammatory mediators that can amplify inflammatory signaling cascades. By reducing prostaglandin levels, this compound allows researchers to investigate the role of the COX pathway in activating downstream neuroinflammatory signaling.

cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics AMG This compound (Prodrug) TOL Tolmetin (Active Metabolite) AMG->TOL Hydrolysis (Esterases) COX COX-1 / COX-2 Enzymes TOL->COX Inhibition PG Prostaglandins (e.g., PGE2) COX->PG Synthesis INFLAM Inflammation PG->INFLAM

Figure 1. Mechanism of this compound action.

Key Neuroinflammatory Signaling Pathways

Neuroinflammation is driven by complex intracellular signaling networks. This compound can be used to probe the contribution of the COX-prostaglandin axis to the activation of these pathways.

1. NF-κB Signaling Pathway: The NF-κB pathway is a master regulator of inflammation.[4] In microglia, stimuli like lipopolysaccharide (LPS) activate this pathway, leading to the translocation of the p65/p50 NF-κB dimer to the nucleus.[9] This, in turn, drives the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[4][10]

cluster_cell Microglia Cell cluster_nuc Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (active) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Genes cluster_cell Microglia Cell cluster_nuc Nucleus Stimulus Inflammatory Stimulus (Cytokines, Stress) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK TF Transcription Factors (e.g., AP-1) MAPK->TF Activation Genes Pro-inflammatory Gene Expression TF->Genes cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies c1 Culture Microglia (e.g., BV2 cells) c2 Pre-treat with this compound c1->c2 c3 Stimulate with LPS c2->c3 c4 Analyze Endpoints: - NO Production (Griess) - Cytokines (ELISA) - Pathway Activation (Western Blot) c3->c4 a1 Acclimatize Mice & Group a2 Administer this compound (Oral Gavage) a1->a2 a3 Induce Neuroinflammation (LPS i.p. injection) a2->a3 a4 Harvest Brain Tissue a3->a4 a5 Analyze Brain Homogenates: - Cytokines (ELISA) - Pathway Activation (Western Blot) - IHC (Iba-1, GFAP) a4->a5 Hypo Hypothesis: AMG attenuates neuroinflammation via COX inhibition cluster_invitro cluster_invitro Hypo->cluster_invitro cluster_invivo cluster_invivo Hypo->cluster_invivo Data Data Interpretation & Conclusion cluster_invitro->Data cluster_invivo->Data

References

Application Notes and Protocols: Amtolmetin Guacil in Arthritis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amtolmetin guacil is a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile that combines effective anti-inflammatory and analgesic properties with a notable gastroprotective mechanism.[1][2] As a prodrug, this compound is hydrolyzed in the body to its active metabolite, tolmetin, which is responsible for its primary therapeutic effects.[3] Tolmetin acts by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2), thereby reducing the synthesis of prostaglandins, key mediators of inflammation and pain.[3]

What distinguishes this compound is its gastrosparing effect, attributed to the guacil moiety.[4] This component is believed to stimulate capsaicin receptors in the gastric mucosa, leading to the release of calcitonin gene-related peptide (CGRP) and a subsequent increase in nitric oxide (NO) production.[1][4] This localized increase in NO enhances mucosal blood flow and bicarbonate secretion, offering protection against the gastric damage typically associated with NSAID use.[1][5] These characteristics make this compound a compound of significant interest for the long-term management of chronic inflammatory conditions such as osteoarthritis and rheumatoid arthritis, where traditional NSAIDs may be limited by their gastrointestinal side effects.

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its evaluation in preclinical arthritis and related inflammatory models, based on available research.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism: systemic anti-inflammatory action and local gastroprotection.

  • Anti-Inflammatory Action: Following oral administration, this compound is metabolized to tolmetin. Tolmetin inhibits the COX-1 and COX-2 enzymes, blocking the conversion of arachidonic acid to prostaglandins (PGE2), which are pivotal in mediating inflammation, pain, and fever.

  • Gastroprotective Action: The intact this compound molecule, particularly its vanillic moiety, stimulates capsaicin receptors on sensory neurons in the gastrointestinal tract.[1] This leads to the release of CGRP, which in turn upregulates nitric oxide synthase (NOS) activity and NO production in the gastric mucosa.[5][6] NO plays a crucial role in maintaining mucosal integrity by improving blood flow and promoting protective mucus and bicarbonate secretion.[5]

This compound Mechanism of Action cluster_systemic Systemic Circulation cluster_gastric Gastric Mucosa AMG_Absorbed This compound (Absorbed) Tolmetin Tolmetin (Active Metabolite) AMG_Absorbed->Tolmetin Hydrolysis COX COX-1 & COX-2 Enzymes Tolmetin->COX Inhibits Prostaglandins Prostaglandins (Inflammation, Pain) Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins COX Action Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain Reduced Inflammation & Pain AMG_Oral This compound (Oral) Capsaicin_R Capsaicin Receptors AMG_Oral->Capsaicin_R Stimulates CGRP CGRP Release Capsaicin_R->CGRP NO Nitric Oxide (NO) Production CGRP->NO Gastroprotection Gastroprotection NO->Gastroprotection GI_Safety GI_Safety Gastroprotection->GI_Safety Improved GI Safety

Caption: Dual mechanism of this compound.

Data Presentation: Preclinical and Clinical Efficacy

Preclinical Gastroprotective Effects in Rodent Models

The following table summarizes the quantitative data from a study evaluating the gastroprotective effects of this compound (AMG) in mice.

ModelTreatment GroupDose (mg/kg)Gastric Lesion Score (Mean)NO Content (μmol/g protein)NOS Activity (U/mg protein)SOD Activity (U/mg protein)MDA Content (nmol/mg protein)
Ethanol-Induced Gastric Damage Model Control-4.2 (approx.)4.5 (approx.)1.8 (approx.)60 (approx.)2.5 (approx.)
AMG75↓ (Significant)↑ (Significant)↑ (Significant)No significant changeNo significant change
AMG150↓ (Significant)↑ (Significant)↑ (Significant)↑ (Significant)↓ (Significant)
AMG300↓↓ (Highly Significant)↑↑ (Highly Significant)↑↑ (Highly Significant)↑ (Significant)↓ (Significant)
Tolmetin90No significant change----
Repeated Dosing (7 days) Normal Control-0----
AMG750----
AMG1500----
AMG3000----
Tolmetin90↑↑ (Highly Significant)----

Data adapted from Yuan-Hai Li et al., World Journal of Gastroenterology, 2004.[5][6] "Significant" corresponds to P < 0.05 and "Highly Significant" to P < 0.01 compared to the model group.

Clinical Efficacy in Human Arthritis

The following tables summarize data from clinical trials of this compound in patients with osteoarthritis and rheumatoid arthritis.

Table 1: this compound vs. Diclofenac in Knee Osteoarthritis (30 days)

ParameterThis compound (600 mg bid)Diclofenac Sodium (50 mg bid)
Pain Intensity Reduction (WOMAC) 55.1%29.9%
Functional Ability Improvement 50%30%
Stiffness Reduction (WOMAC, Day 20) 31%18%

Data from a comparative study in patients with knee osteoarthritis.

Table 2: this compound vs. Diclofenac in Rheumatoid Arthritis (4 weeks)

ParameterThis compound (600 mg bid)Diclofenac (50 mg tid)
Median Post-Treatment Endoscopy Score 0 (Range 0-4)2 (Range 0-4)
Patients with Gastric Ulcers 3% (1/32)25% (8/32)
Patients with Normal Gastroduodenal Findings 50% (16/32)25% (8/32)
Recurrence of Gastric Damage (History of Ulcer) 18%53%

Data from a clinical and gastroscopic evaluation in patients with rheumatoid arthritis.[7]

Table 3: Long-Term Use of this compound (9 months)

Arthritis TypeNPain Reduction (NRS)Functional Improvement
Osteoarthritis (OA) 442From 5.6 to 3.4WOMAC pain ↓ from 127 to 13.7; HAQ ↓ from 0.54 to 0.34
Rheumatoid Arthritis (RA) 126From 5.8 to 3.4DAS28 ↓ from 4.81 to 4.30
Ankylosing Spondylitis (AS) 73From 5.8 to 3.1BASDAI ↓ from 4.5 to 3.0

Data from a long-term observational study.[8]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)

This model is used to evaluate the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose solution)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • 27-gauge needles and syringes

Procedure:

  • Animal Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Fasting: Fast animals overnight with free access to water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 50 mg/kg, p.o.)

    • Group 3: this compound (e.g., 150 mg/kg, p.o.)

    • Group 4: Positive control (e.g., Indomethacin 10 mg/kg, p.o.)

  • Drug Administration: Administer the vehicle, this compound, or positive control orally (p.o.) by gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan-Induced Paw Edema Workflow start Start: Fasted Rats grouping Randomize into Groups (Vehicle, AMG, Positive Control) start->grouping admin Oral Administration of Test Compounds grouping->admin wait Wait 1 Hour admin->wait induce Induce Edema: 0.1 mL 1% Carrageenan (Sub-plantar Injection) wait->induce measure_0 Measure Baseline Paw Volume (t=0) induce->measure_0 measure_t Measure Paw Volume at 1, 2, 3, 4, 5 Hours induce->measure_t analyze Calculate % Edema and % Inhibition measure_t->analyze end_node End: Evaluate Acute Anti-inflammatory Effect analyze->end_node

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats (Chronic Inflammation Model)

This model is a well-established method for inducing a chronic, systemic inflammatory response that shares some pathological features with human rheumatoid arthritis.

Materials:

  • Lewis or Wistar rats (180-220 g)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose solution)

  • Digital calipers

  • 27-gauge needles and syringes

Procedure:

  • Animal Acclimatization: House animals under standard conditions for at least one week.

  • Induction of Arthritis (Day 0):

    • Anesthetize the rats lightly.

    • Inject 0.1 mL of CFA subcutaneously into the sub-plantar region of the right hind paw.

  • Grouping and Treatment (Prophylactic or Therapeutic):

    • Prophylactic: Start treatment on Day 0 or Day 1 and continue daily for 21-28 days.

    • Therapeutic: Begin treatment after the onset of secondary inflammation (around Day 11-14).

    • Randomly assign rats to groups (n=6-8):

      • Group 1: Arthritis Control (Vehicle)

      • Group 2: this compound (e.g., 50 mg/kg/day, p.o.)

      • Group 3: this compound (e.g., 150 mg/kg/day, p.o.)

      • Group 4: Positive Control (e.g., Methotrexate 0.3 mg/kg, twice weekly)

  • Assessment of Arthritis:

    • Arthritis Score: Score the severity of arthritis in all four paws visually every 2-3 days, starting from Day 10, on a scale of 0-4 per paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling of the entire paw, 4=joint deformity/ankylosis). The maximum score is 16 per animal.

    • Paw Volume/Thickness: Measure the volume (plethysmometer) or thickness (calipers) of both hind paws every 2-3 days.

    • Body Weight: Record body weight every 2-3 days as an indicator of systemic health.

  • Endpoint Analysis (Day 21 or 28):

    • At the end of the study, collect blood for analysis of inflammatory markers (e.g., C-reactive protein, cytokines).

    • Euthanize the animals and collect hind paws for histopathological analysis (synovial inflammation, cartilage destruction, bone erosion).

Adjuvant-Induced Arthritis Workflow start Start: Healthy Rats induce Day 0: Induce Arthritis (CFA Injection in Paw) start->induce grouping Randomize into Groups (Vehicle, AMG, Positive Control) induce->grouping treatment Daily Oral Treatment (Prophylactic or Therapeutic Regimen) grouping->treatment monitoring Monitor every 2-3 days for 21-28 days: - Arthritis Score - Paw Volume - Body Weight treatment->monitoring Duration of Study endpoint Endpoint Analysis: - Blood Markers - Histopathology of Joints monitoring->endpoint end_node End: Evaluate Chronic Anti-inflammatory Effect endpoint->end_node

Caption: Workflow for the adjuvant-induced arthritis model.

Concluding Remarks

This compound presents a compelling profile for an anti-arthritic agent, combining the established efficacy of a COX inhibitor with a unique, built-in gastroprotective mechanism. The preclinical models described provide a framework for further investigation into its anti-inflammatory and analgesic effects. While clinical data strongly support its efficacy and improved safety profile in humans, further preclinical studies in models such as collagen-induced and adjuvant-induced arthritis would be beneficial to fully elucidate its impact on disease progression, joint damage, and specific inflammatory pathways at the dosages found to be gastroprotective. Researchers are encouraged to adapt these protocols to investigate the nuanced effects of this compound on various aspects of arthritis pathology.

References

Determining the Cyclooxygenase (COX) Selectivity of Amtolmetin Guacil: In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for determining the cyclooxygenase (COX) selectivity of amtolmetin guacil, a non-steroidal anti-inflammatory drug (NSAID). This compound is a prodrug that is rapidly metabolized to its active form, tolmetin, which exerts its therapeutic effects through the inhibition of COX enzymes.[1] Understanding the selectivity of this compound for the two main COX isoforms, COX-1 and COX-2, is crucial for predicting its efficacy and side-effect profile. This document outlines the methodologies for key in vitro experiments, presents quantitative data for tolmetin's COX inhibition, and illustrates the relevant biological pathways and experimental workflows.

Introduction to this compound and COX Selectivity

This compound (AMG) is an NSAID with anti-inflammatory, analgesic, and antipyretic properties.[2] It is structurally a prodrug, designed to be hydrolyzed in the body to its active metabolite, tolmetin.[1] Tolmetin, like other traditional NSAIDs, functions by inhibiting the cyclooxygenase (COX) enzymes.

The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins from arachidonic acid. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation. COX-2, on the other hand, is typically induced by inflammatory stimuli and is a key mediator of inflammation and pain.

The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are largely attributed to the inhibition of COX-1. Therefore, determining the relative inhibitory potency of a compound against COX-1 and COX-2 (its COX selectivity) is a critical step in drug development. This compound, through its active metabolite tolmetin, is known to be a non-selective inhibitor of both COX-1 and COX-2.[3][4]

Quantitative Data: In Vitro COX Inhibition by Tolmetin

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The following table summarizes the reported IC50 values for tolmetin against human COX-1 and COX-2.

CompoundTarget EnzymeIC50 (µM)Selectivity Ratio (COX-2/COX-1)
TolmetinHuman COX-10.35[5][6][7]2.34
TolmetinHuman COX-20.82[5][6][7]

Note: A lower IC50 value indicates a higher inhibitory potency. The selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2. A ratio greater than 1 indicates selectivity for COX-1, while a ratio less than 1 indicates selectivity for COX-2. Based on the data, tolmetin is a potent inhibitor of both isoforms with a slight preference for COX-1.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the prostaglandin synthesis pathway and a general workflow for determining COX inhibitor selectivity.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (Stimuli: Inflammation, etc.) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGG2_1 PGG2 COX1->PGG2_1 Oxygenation PGG2_2 PGG2 COX2->PGG2_2 Oxygenation PGH2_1 PGH2 PGG2_1->PGH2_1 Peroxidation PGH2_2 PGH2 PGG2_2->PGH2_2 Peroxidation Prostanoids1 Prostaglandins, Thromboxanes (Physiological Functions) PGH2_1->Prostanoids1 Isomerases Prostanoids2 Prostaglandins (Inflammation, Pain) PGH2_2->Prostanoids2 Isomerases AmTol This compound (Prodrug) Tolmetin Tolmetin (Active Drug) AmTol->Tolmetin Hydrolysis Tolmetin->COX1 Inhibits Tolmetin->COX2 Inhibits

Caption: Prostaglandin synthesis pathway and inhibition by tolmetin.

Experimental_Workflow start Start: Prepare Reagents assay_setup Set up Assay Plates: - COX-1 or COX-2 Enzyme - Test Compound (this compound/Tolmetin) - Control (Vehicle, Known Inhibitor) start->assay_setup incubation1 Pre-incubation assay_setup->incubation1 add_substrate Add Arachidonic Acid (Substrate) incubation1->add_substrate incubation2 Incubation add_substrate->incubation2 stop_reaction Stop Reaction incubation2->stop_reaction detection Detect Prostaglandin Production (e.g., ELISA, Fluorometric) stop_reaction->detection data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Values - Calculate Selectivity Ratio detection->data_analysis end End: Report Results data_analysis->end

References

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Amtolmetin Guacil Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amtolmetin guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) that undergoes rapid in-vivo metabolism to its active metabolites, tolmetin (TMT) and 5-(4-methyl-benzoyl)-1H-pyrrol-2-yl]acetic acid (MED5).[1] Accurate and sensitive quantification of these metabolites in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note describes a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of TMT and MED5 in human plasma. The method utilizes a simple solid-phase extraction (SPE) for sample cleanup, followed by a rapid chromatographic separation and detection by electrospray ionization (ESI) tandem mass spectrometry. This method has been validated according to FDA guidelines and is suitable for clinical research applications.[1][2]

Experimental Protocols

1. Materials and Reagents

  • Analytes and Internal Standard:

    • Tolmetin (TMT) and MED5 reference standards (>99% purity)

    • Mycophenolic acid (Internal Standard, IS) (>99% purity)

  • Solvents and Chemicals:

    • HPLC-grade acetonitrile and methanol

    • Analytical-grade formic acid and orthophosphoric acid

    • Control human plasma (sodium heparinized), stored at -20°C

    • Oasis HLB SPE cartridges (1 mg, 30 cm)

2. Instrumentation

  • LC System: Agilent 1100 series LC system or equivalent, equipped with a degasser, binary pump, and autosampler.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 100 µL of plasma, add 50 µL of 5% orthophosphoric acid.

  • Add 50 µL of the internal standard working solution (Mycophenolic acid in methanol).

  • Vortex for 30 seconds.

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of a mixture of acetonitrile and 0.2% formic acid in water (80:20, v/v).

  • Inject an aliquot of the eluate into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: X-Terra RP18 (dimensions not specified, but a common choice would be 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase: 0.2% formic acid in water : Acetonitrile (25:75, v/v)

    • Flow Rate: 0.50 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Total Run Time: 2.5 minutes

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 0.5 kV

    • Desolvent Gas Temperature: 400 °C

    • Desolvent Gas Flow: 1100 L/h

    • Cone Gas Flow: 150 L/h

    • MRM Transitions: The following ion transitions were monitored:

      • Tolmetin (TMT): 258.1 → 119.0

      • MED5: 315.1 → 119.0

      • Mycophenolic Acid (IS): 321.2 → 207.0

Data Presentation

Table 1: Method Validation Parameters for the Quantification of TMT and MED5

ParameterTolmetin (TMT)MED5
Linearity Range 20 - 2000 ng/mL20 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 20 ng/mL20 ng/mL
Intra-day Precision (%CV) 3.27 - 4.504.27 - 5.68
Inter-day Precision (%CV) 5.32 - 8.185.32 - 8.85
Correlation Coefficient (r²) ≥ 0.998≥ 0.998

Visualizations

amtolmetin_metabolism cluster_ingestion Oral Administration cluster_metabolism In-vivo Metabolism This compound This compound TMT Tolmetin (TMT) (Active Metabolite) This compound->TMT MED5 MED5 (Active Metabolite) This compound->MED5

Caption: Metabolic pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) acid Add 5% Orthophosphoric Acid (50 µL) plasma->acid is Add Internal Standard (50 µL) acid->is vortex Vortex (30s) is->vortex spe Solid-Phase Extraction (Oasis HLB) vortex->spe elute Elute Analytes spe->elute lc LC Separation (X-Terra RP18, 2.5 min) elute->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification (TMT, MED5) ms->quant

Caption: LC-MS/MS experimental workflow.

References

Application Notes and Protocols for In Vitro Cellular Uptake Studies of Amtolmetin Guacil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amtolmetin guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) and a non-acidic prodrug of tolmetin.[1] Its unique chemical structure is designed to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.[1] Understanding the cellular uptake mechanisms of AMG is crucial for optimizing its delivery and therapeutic efficacy. These application notes provide a comprehensive guide to investigating the in vitro cellular uptake of AMG, focusing on intestinal absorption models. The protocols outlined below are designed to elucidate the primary transport mechanisms, including passive diffusion and carrier-mediated transport, and to identify the potential involvement of efflux pumps.

Hypothetical Cellular Uptake Pathways of this compound

The cellular transport of drugs across the intestinal epithelium can occur through several mechanisms, including passive diffusion (transcellular and paracellular), facilitated diffusion, and active transport. Efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), can actively pump drugs out of the cell, limiting their absorption. Given that this compound is a non-acidic prodrug, its uptake characteristics may differ significantly from its acidic active metabolite, tolmetin.

A proposed logical workflow to investigate these pathways is detailed below.

cluster_0 Phase 1: Permeability Assessment cluster_1 Phase 2: Mechanistic Studies A Caco-2 Permeability Assay (Bidirectional Transport) B Calculate Apparent Permeability (Papp A->B and B->A) A->B Measure AMG concentration in apical and basolateral chambers C Determine Efflux Ratio (Papp B->A / Papp A->B) B->C D Efflux Ratio > 2? C->D H Uptake Inhibition Assay (Investigate Uptake Transporters) C->H Low Permeability? E Inhibition Assay with P-gp/MRP2 Inhibitors D->E Yes G Passive Diffusion is a likely mechanism D->G No F Identify involvement of efflux transporters E->F

Caption: Experimental workflow for investigating the cellular uptake of this compound.

Key Experiments and Protocols

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting human intestinal drug absorption.[2][3] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions and express various transporters.[4][5]

Objective: To determine the apparent permeability (Papp) of AMG across a Caco-2 cell monolayer in both apical-to-basolateral (A->B) and basolateral-to-apical (B->A) directions. An efflux ratio (ER) greater than 2 suggests the involvement of active efflux.[6]

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value >250 Ω·cm² is generally considered acceptable. Additionally, the permeability of a paracellular marker (e.g., Lucifer yellow) should be assessed.[4]

  • Transport Study:

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • For A->B transport, add AMG solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • For B->A transport, add AMG solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis: Analyze the concentration of AMG in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio: ER = Papp (B->A) / Papp (A->B).

Transporter Inhibition Assays

If the Caco-2 permeability assay suggests active efflux, inhibition studies can identify the specific transporters involved. P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2) are common efflux pumps in the intestine.[7][8]

Objective: To determine if the efflux of AMG is mediated by P-gp or MRP2.

Protocol:

  • Follow the Caco-2 permeability assay protocol for both A->B and B->A directions.

  • In a parallel set of experiments, pre-incubate the Caco-2 monolayers with a known inhibitor of P-gp (e.g., Verapamil) or MRP2 (e.g., MK-571) in both the apical and basolateral chambers for 30-60 minutes before adding AMG.[9][10]

  • Perform the transport study in the continued presence of the inhibitor.

  • Analyze AMG concentrations and calculate the Papp values and efflux ratio.

  • A significant reduction in the efflux ratio in the presence of a specific inhibitor indicates that AMG is a substrate for that transporter.

Quantitative Data Summary

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux RatioPapp with Verapamil (x 10⁻⁶ cm/s)Efflux Ratio with Verapamil
AMG A -> B[Experimental Value][Calculated Value][Experimental Value][Calculated Value]
B -> A[Experimental Value][Experimental Value]
Propranolol (High Permeability Control) A -> B~20-30~1.0N/AN/A
Atenolol (Low Permeability Control) A -> B<1.0~1.0N/AN/A
Digoxin (P-gp Substrate Control) A -> B~0.1-0.5>5.0~1.0-2.0~1.0

Note: The values for AMG are hypothetical and need to be determined experimentally. Control values are approximate and can vary between laboratories.

MDCK Cell Transporter Studies

Madin-Darby Canine Kidney (MDCK) cells are another valuable model, particularly when transfected to overexpress specific human transporters like P-gp (MDCK-MDR1) or MRP2.[11][12]

Objective: To confirm if AMG is a substrate of a specific efflux transporter in a more targeted system.

Protocol:

  • Culture wild-type MDCK cells and MDCK cells overexpressing a specific transporter (e.g., MDCK-MDR1) on Transwell® inserts.

  • Perform a bidirectional transport assay as described for Caco-2 cells.

  • Calculate the efflux ratio for AMG in both the wild-type and the transporter-overexpressing cell lines.

  • A significantly higher efflux ratio in the transfected cell line compared to the wild-type confirms that AMG is a substrate of that specific transporter.

cluster_0 Cellular Transport Mechanisms cluster_1 Drug Molecule cluster_2 Cell Interior cluster_3 Efflux Pumps Passive Passive Diffusion Inside Intracellular Space Passive->Inside High to Low Concentration Facilitated Facilitated Diffusion Facilitated->Inside Carrier-mediated High to Low Concentration Active Active Transport Active->Inside Carrier-mediated Against Concentration Gradient (Requires Energy) AMG This compound AMG->Passive AMG->Facilitated AMG->Active Pgp P-glycoprotein Inside->Pgp Efflux MRP2 MRP2 Inside->MRP2 Efflux Pgp->AMG MRP2->AMG

Caption: Potential cellular transport and efflux pathways for this compound.

Data Interpretation and Further Steps

A low efflux ratio (<2) in the Caco-2 assay suggests that AMG is primarily absorbed via passive diffusion. A high permeability value would indicate efficient absorption. If the permeability is low, further investigation into potential uptake transporters may be warranted.

If a high efflux ratio is observed and is significantly reduced by a specific inhibitor, it confirms the involvement of that efflux transporter. This information is critical for predicting potential drug-drug interactions. For instance, co-administration of AMG with a potent P-gp inhibitor could lead to increased plasma concentrations of tolmetin, potentially altering its efficacy and safety profile.[8]

These in vitro studies provide a foundational understanding of the cellular uptake of this compound. The data generated can inform preclinical development and guide the design of future clinical studies.

References

Application Notes and Protocols for Testing Amtolmetin Guacil in Animal Models of Osteoarthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amtolmetin guacil is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is a prodrug of tolmetin, designed to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.[1] this compound is hydrolyzed in the body to tolmetin and guaiacol. Tolmetin is a non-selective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] The guaiacol moiety is believed to contribute to the gastroprotective effects of the drug.[1]

Preclinical evaluation of novel therapeutics for osteoarthritis (OA) necessitates the use of well-characterized animal models that mimic the pathological features of the human disease, including cartilage degradation, subchondral bone changes, and pain. Commonly employed models can be broadly categorized as surgically induced, chemically induced, or spontaneous/genetically driven.[3][4] The choice of model depends on the specific research question and the therapeutic mechanism being investigated.

This document provides detailed protocols for established animal models of osteoarthritis suitable for testing the efficacy of this compound. While direct, publicly available studies detailing the use of this compound in specific osteoarthritis animal models are limited, protocols for widely accepted models for testing NSAIDs are presented. Additionally, a protocol for a general inflammation model where the anti-inflammatory effects of this compound have been assessed is included.

Mechanism of Action of this compound

This compound exerts its therapeutic effect through its active metabolite, tolmetin, which inhibits both COX-1 and COX-2. This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain. The guaiacol component is thought to offer gastroprotection, a significant advantage for chronic use in conditions like osteoarthritis.[1][2]

This compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-1->Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound This compound Tolmetin Tolmetin This compound->Tolmetin Metabolism Tolmetin->COX-1 Tolmetin->COX-2

Mechanism of action of this compound.

Recommended Animal Models for Osteoarthritis

Chemically-Induced Osteoarthritis: Monoiodoacetate (MIA) Model

The intra-articular injection of monoiodoacetate (MIA) is a widely used method to induce osteoarthritis in rodents. MIA is a metabolic inhibitor that disrupts glycolysis in chondrocytes, leading to their death and subsequent cartilage degradation and subchondral bone lesions, mimicking the pathological changes seen in human OA.[5][6]

Experimental Protocol: MIA-Induced Osteoarthritis in Rats

  • Animals: Male Wistar or Sprague-Dawley rats, 8-10 weeks old, weighing 200-250g.

  • Acclimatization: House animals for at least one week prior to the experiment with free access to food and water.

  • Anesthesia: Anesthetize the rats using isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Induction of OA:

    • Shave and disinfect the skin over the right knee joint.

    • Flex the knee to a 90-degree angle.

    • Inject 50 µL of MIA solution (dissolved in sterile saline) intra-articularly through the infrapatellar ligament. A typical dose is 1-2 mg of MIA per knee.[6]

    • The contralateral (left) knee can be injected with 50 µL of sterile saline to serve as a control.

  • Post-operative Care: Monitor animals until they have fully recovered from anesthesia. Provide appropriate analgesia for the first 24-48 hours as per institutional guidelines.

  • Treatment with this compound:

    • Begin treatment on a predetermined day post-MIA injection (e.g., day 3 or day 7) and continue for a specified duration (e.g., 14 or 21 days).

    • Include a vehicle control group (receiving the vehicle used to dissolve/suspend this compound) and a positive control group (e.g., celecoxib or another established NSAID).

  • Outcome Measures:

    • Pain Assessment: Measure mechanical allodynia (e.g., using von Frey filaments) and weight-bearing deficit (e.g., using an incapacitance tester) at baseline and at regular intervals throughout the study.

    • Histopathology: At the end of the study, euthanize the animals and collect the knee joints. Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin O-Fast Green to visualize cartilage and proteoglycan loss. Score the cartilage degradation using a standardized system (e.g., OARSI score).

    • Biomarker Analysis: Analyze synovial fluid or serum for biomarkers of inflammation (e.g., cytokines) and cartilage degradation (e.g., CTX-II).

Surgically-Induced Osteoarthritis: Destabilization of the Medial Meniscus (DMM) Model

The DMM model is a widely used surgical model of post-traumatic osteoarthritis in mice. It involves the transection of the medial meniscotibial ligament, which leads to instability of the medial meniscus and subsequent progressive cartilage degeneration, mimicking key features of human OA.[7][8][9]

Experimental Protocol: DMM-Induced Osteoarthritis in Mice

  • Animals: Male C57BL/6 mice, 10-12 weeks old.

  • Acclimatization: House animals for at least one week prior to the experiment.

  • Anesthesia and Analgesia: Anesthetize mice with isoflurane. Administer a pre-operative analgesic (e.g., buprenorphine).

  • Surgical Procedure:

    • Shave and disinfect the skin over the right knee.

    • Make a small incision on the medial side of the patellar tendon.

    • Visualize the medial meniscotibial ligament and carefully transect it with micro-surgical scissors.[7]

    • For sham-operated controls, perform the same procedure without transecting the ligament.

    • Close the joint capsule and skin with sutures.

  • Post-operative Care: Monitor mice during recovery. Provide post-operative analgesia as required.

  • Treatment with this compound:

    • Initiate treatment at a specified time post-surgery (e.g., 1 or 2 weeks) and continue for a defined period (e.g., 4, 8, or 12 weeks).

    • Administer this compound orally.

    • Include vehicle and positive control groups.

  • Outcome Measures:

    • Pain Assessment: Assess pain-related behaviors such as gait analysis and mechanical sensitivity.

    • Histopathology: At the end of the study, harvest the knee joints and process for histological analysis as described for the MIA model. Score cartilage damage using the OARSI scoring system.

    • Micro-CT Analysis: Perform micro-computed tomography on the harvested joints to assess subchondral bone changes and osteophyte formation.

Experimental Workflow for Osteoarthritis Animal Models cluster_MIA MIA Model (Rat) cluster_DMM DMM Model (Mouse) MIA_Induction Intra-articular MIA Injection Treatment Treatment Initiation (this compound, Vehicle, Positive Control) MIA_Induction->Treatment DMM_Induction Surgical Transection of MMTL DMM_Induction->Treatment Animal_Prep Animal Acclimatization & Baseline Measures Animal_Prep->MIA_Induction Animal_Prep->DMM_Induction Monitoring In-life Monitoring (Pain Assessment, Weight Bearing) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histology Histopathology (OARSI Scoring) Endpoint->Histology Biomarkers Biomarker Analysis Endpoint->Biomarkers

Workflow for MIA and DMM osteoarthritis models.

General Anti-inflammatory Model

Carrageenan-Induced Paw Edema in Rats

This is an acute, non-specific model of inflammation widely used to screen for the anti-inflammatory activity of new compounds. While not an osteoarthritis model, it is relevant as this compound's efficacy in reducing inflammation has been demonstrated in this assay.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animals: Male Wistar or Sprague-Dawley rats, weighing 150-200g.

  • Fasting: Fast animals overnight with free access to water before the experiment.

  • Treatment: Administer this compound, vehicle, or a reference NSAID (e.g., indomethacin) orally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to baseline. The percentage inhibition of edema by the test drug is calculated relative to the vehicle control group.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Hypothetical Efficacy Data for this compound in MIA-Induced OA in Rats

Treatment GroupDose (mg/kg)Weight Bearing Deficit (g)OARSI Score (Mean ± SEM)
Sham + Vehicle-5 ± 20.5 ± 0.2
MIA + Vehicle-45 ± 54.5 ± 0.5
MIA + this compound1030 ± 43.2 ± 0.4
MIA + this compound3020 ± 3 2.5 ± 0.3
MIA + Celecoxib1018 ± 3 2.3 ± 0.3
*p < 0.05, **p < 0.01 vs. MIA + Vehicle. Data are hypothetical for illustrative purposes.

Table 2: Hypothetical Efficacy Data for this compound in DMM-Induced OA in Mice

Treatment GroupDose (mg/kg)OARSI Score (Mean ± SEM)Osteophyte Score (Mean ± SEM)
Sham + Vehicle-1.0 ± 0.30.2 ± 0.1
DMM + Vehicle-5.2 ± 0.62.8 ± 0.4
DMM + this compound203.8 ± 0.51.9 ± 0.3
DMM + this compound502.9 ± 0.4 1.5 ± 0.2
*p < 0.05, **p < 0.01 vs. DMM + Vehicle. Data are hypothetical for illustrative purposes.

Table 3: Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Edema Inhibition at 3h (%)
Vehicle-0
This compound5035
This compound10050
Indomethacin1065
Data are representative and based on typical results for NSAIDs in this model.

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound in the context of osteoarthritis. The MIA and DMM models are well-established and recapitulate key pathological features of human OA, making them suitable for assessing both symptomatic relief and potential disease-modifying effects. The carrageenan-induced paw edema model serves as a valuable initial screen for anti-inflammatory activity. Consistent and rigorous application of these protocols, coupled with comprehensive data analysis, will be crucial in elucidating the therapeutic potential of this compound for the treatment of osteoarthritis.

References

Troubleshooting & Optimization

Technical Support Center: Improving Amtolmetin Guacil Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving amtolmetin guacil in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug to tolmetin.[1] Its chemical structure contributes to its low aqueous solubility, often described as "fairly insoluble in water" or "practically insoluble in water." This poor solubility can pose significant challenges for in vitro experiments, formulation development, and achieving desired concentrations for pharmacological studies.

Q2: What are the initial steps I should take when encountering solubility issues with this compound?

Initially, it is crucial to characterize the extent of the solubility problem. Attempt to dissolve a known amount of this compound in your specific aqueous buffer (e.g., phosphate-buffered saline pH 7.4) at the desired temperature. Visually inspect for undissolved particles and, if possible, quantify the dissolved concentration using a suitable analytical method like HPLC. This baseline data will help in selecting and evaluating the effectiveness of any solubility enhancement technique.

Q3: What are the most common strategies to improve the solubility of poorly water-soluble drugs like this compound?

Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs. The most common approaches include:

  • pH Adjustment: Modifying the pH of the buffer can increase the solubility of ionizable compounds.[2][3][4]

  • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar drugs.[5][6][7][8]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[9][10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules like this compound, enhancing their solubility.[11][12][13][14][15]

  • Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.[16][17][18][19][20]

Q4: How do I choose the most appropriate solubility enhancement technique for my experiment?

The choice of method depends on several factors, including the required concentration of this compound, the nature of your experiment (e.g., cell-based assay, animal study), and potential interferences of the solubilizing agents with your experimental system. The decision-making workflow provided below can guide you through the selection process.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Cause Troubleshooting Steps
This compound precipitates out of solution after initial dissolution. The solution is supersaturated and thermodynamically unstable. This can happen when a stock solution in an organic solvent is diluted into an aqueous buffer.1. Reduce the final concentration: Your target concentration may be above the saturation solubility in the final buffer. 2. Optimize the co-solvent percentage: If using a co-solvent, try to use the lowest effective concentration. 3. Use a stabilizing agent: Polymers like HPMC or PVP can sometimes help maintain a supersaturated state.[17] 4. Consider cyclodextrin complexation: This can form a stable, soluble complex.[15]
The chosen solubilizing agent (e.g., surfactant, co-solvent) is interfering with my biological assay. Many solubilizing agents can have their own biological effects or interfere with assay components.1. Run proper vehicle controls: Always include a control group with the buffer and the solubilizing agent at the same concentration used for the drug. 2. Choose a more biocompatible solubilizer: Consider cyclodextrins, which are generally well-tolerated in many systems. 3. Lower the concentration of the solubilizing agent: Use the minimum concentration necessary to achieve the desired drug solubility.
I am unable to achieve the target concentration of this compound even with a single enhancement technique. The required solubility enhancement may be beyond the capacity of a single method.1. Combine techniques: A combination of methods, such as pH adjustment with a co-solvent or the use of a surfactant in a cyclodextrin solution, can have a synergistic effect.[21] 2. Prepare a solid dispersion: For oral formulations or when high concentrations are needed, creating a solid dispersion can significantly increase solubility.[16]
The pH of my buffer changes after adding this compound or a solubilizing agent. The drug or excipient may have acidic or basic properties that alter the buffer's pH.1. Use a buffer with sufficient buffering capacity: Ensure your buffer concentration is adequate to resist pH changes. 2. Re-adjust the pH: After all components are dissolved, check and adjust the final pH of the solution.

Experimental Protocols

Below are detailed methodologies for key solubility enhancement experiments.

Protocol 1: Solubility Determination using the Shake-Flask Method
  • Preparation of Buffer: Prepare the desired aqueous buffer (e.g., phosphate buffer pH 7.4, simulated intestinal fluid).

  • Addition of Drug: Add an excess amount of this compound to a known volume of the buffer in a sealed container (e.g., glass vial).

  • Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw a sample and immediately filter it through a 0.22 µm syringe filter to remove undissolved particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV.

Protocol 2: Improving Solubility with Co-solvents
  • Co-solvent Selection: Choose a biocompatible, water-miscible organic solvent such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination: Determine the solubility of this compound in each co-solvent mixture using the shake-flask method described in Protocol 1.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal concentration for your needs.

Protocol 3: Solubility Enhancement by Complexation with Cyclodextrins
  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubility and low toxicity.

  • Phase Solubility Study:

    • Prepare a series of aqueous buffer solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM).

    • Add an excess amount of this compound to each solution.

    • Equilibrate the samples as described in Protocol 1.

    • Determine the concentration of dissolved this compound in each sample.

  • Data Analysis: Plot the solubility of this compound against the cyclodextrin concentration. A linear increase in solubility (A_L type phase diagram) suggests the formation of a 1:1 soluble complex.

  • Preparation of the Complex: For experimental use, dissolve the required amount of cyclodextrin in the buffer first, and then add this compound to this solution to facilitate dissolution.

Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation Method
  • Component Selection: Choose a hydrophilic carrier polymer such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC).

  • Dissolution: Dissolve both this compound and the carrier polymer in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture). Common drug-to-polymer ratios to screen are 1:1, 1:2, and 1:5 (w/w).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under vacuum at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve.

  • Characterization: Characterize the solid dispersion for amorphization (using techniques like DSC or XRD) and determine its dissolution rate in the desired aqueous buffer.

Data Presentation

The following tables summarize the general effectiveness of different solubility enhancement techniques for poorly soluble drugs, which can be used as a starting point for experiments with this compound.

Table 1: Comparison of Common Solubility Enhancement Techniques

Technique Typical Fold-Increase in Solubility Advantages Disadvantages
pH Adjustment Variable (highly dependent on pKa)Simple to implement.Only applicable to ionizable drugs; risk of precipitation upon dilution.
Co-solvency 2 to 500-fold[8]Simple to prepare; can achieve high drug concentrations.Potential for drug precipitation upon dilution; co-solvents can have biological effects.
Surfactants 10 to 100-foldEffective at low concentrations; can be used for a wide range of drugs.Potential for toxicity and interference with biological assays.
Cyclodextrins 10 to 1,000-foldGood biocompatibility; forms stable complexes.Can be expensive; may not be suitable for all drug structures.
Solid Dispersion 10 to 10,000-foldSignificant increase in dissolution rate and solubility; suitable for oral dosage forms.Requires more complex preparation and characterization.

Visualizations

The following diagrams illustrate key workflows and concepts for improving this compound solubility.

experimental_workflow cluster_start Start: Solubility Issue cluster_methods Solubility Enhancement Techniques cluster_evaluation Evaluation cluster_outcome Outcome start Poor solubility of this compound in aqueous buffer ph_adjust pH Adjustment start->ph_adjust Select a method cosolvent Co-solvency start->cosolvent Select a method surfactant Surfactants start->surfactant Select a method cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select a method solid_dispersion Solid Dispersion start->solid_dispersion Select a method solubility_test Determine Solubility (Shake-Flask) ph_adjust->solubility_test cosolvent->solubility_test surfactant->solubility_test cyclodextrin->solubility_test solid_dispersion->solubility_test assay_compatibility Check for Assay Interference (Vehicle Controls) solubility_test->assay_compatibility stability_check Assess Solution Stability assay_compatibility->stability_check success Target Concentration Achieved and Compatible stability_check->success Successful failure Re-evaluate or Combine Methods stability_check->failure Unsuccessful failure->ph_adjust Iterate failure->cosolvent Iterate failure->surfactant Iterate failure->cyclodextrin Iterate failure->solid_dispersion Iterate

Caption: Experimental workflow for selecting and evaluating solubility enhancement techniques.

decision_tree cluster_start Initial Assessment cluster_questions Decision Points cluster_recommendations Recommended Techniques start Need to dissolve this compound in aqueous buffer q1 Is the required concentration low (<100 µg/mL)? start->q1 q2 Is the use of organic solvents permissible? q1->q2 No r1 Try pH adjustment or low concentration of cyclodextrin/surfactant q1->r1 Yes q3 Is potential for assay interference a major concern? q2->q3 No r2 Use Co-solvents q2->r2 Yes q4 Is a solid dosage form the final goal? q3->q4 No r3 Prioritize Cyclodextrins q3->r3 Yes q4->r1 No r4 Develop a Solid Dispersion q4->r4 Yes

Caption: Decision tree for selecting a suitable solubility enhancement strategy.

References

Technical Support Center: Optimizing Oral Bioavailability of Amtolmetin Guacil in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing the oral bioavailability of amtolmetin guacil (AMG) in rat models.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the metabolic fate of this compound (AMG) after oral administration in rats?

A1: Following oral administration in rats, this compound, a prodrug of tolmetin, undergoes metabolism. In rat plasma and liver microsomes, AMG is primarily converted into two metabolites: MED5 (1-methyl-5-p-methylbenzoyl-pyrrol-2-acetamido acetic acid) and tolmetin (TMT)[1]. The parent drug, AMG, is generally not detectable in plasma[1].

AMG_Metabolism_Rat AMG This compound (AMG) (Oral Administration) GI_Tract Gastrointestinal Tract AMG->GI_Tract Ingestion Intestinal_Metabolism Intestinal Epithelial Cells GI_Tract->Intestinal_Metabolism Absorption & Metabolism MED5 MED5 Intestinal_Metabolism->MED5 Conversion Systemic_Circulation Systemic Circulation MED5->Systemic_Circulation Enters Bloodstream TMT Tolmetin (TMT) (Active Metabolite) MED5->TMT Metabolism in Tissues TMT->Systemic_Circulation Active in Circulation

Metabolic pathway of this compound in rats.

Q2: What are the main barriers to the oral bioavailability of this compound in rats?

A2: A primary barrier to the oral bioavailability of this compound in rats is the efflux of its metabolite, MED-5, back into the intestinal lumen. This process is mediated by the Breast Cancer Resistance Protein (BCRP), an efflux transporter present in intestinal epithelial cells[2]. This active transport out of the cells limits the amount of MED-5 that reaches systemic circulation, thereby reducing the overall bioavailability of the active metabolite, tolmetin[2].

Q3: How can the impact of BCRP-mediated efflux on AMG's bioavailability be confirmed in my rat model?

A3: To confirm the role of BCRP, you can conduct an in vivo study using a known BCRP inhibitor. Co-administering this compound with a BCRP inhibitor, such as Ko143, should result in a significant increase in the plasma concentrations of MED-5 and tolmetin compared to administering AMG alone[2]. This would provide strong evidence that BCRP is a limiting factor in the oral absorption of AMG's metabolites in your experimental setup.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during in vivo pharmacokinetic studies of this compound in rats.

Problem Potential Cause Troubleshooting Steps
Low and variable plasma concentrations of MED-5 and tolmetin. BCRP-mediated efflux: The Breast Cancer Resistance Protein (BCRP) actively transports the metabolite MED-5 out of intestinal cells, limiting its absorption[2].1. Co-administer with a BCRP inhibitor: Use a specific BCRP inhibitor like Ko143 to block the efflux pump. A significant increase in plasma exposure (AUC) would confirm BCRP's role[2].2. Formulation Strategies: Develop formulations that can inhibit BCRP or bypass efflux. This may include using excipients known to inhibit P-gp and BCRP (e.g., certain polysorbates, TPGS) or developing nanoformulations to alter the absorption pathway[3][4].
Poor aqueous solubility of AMG: Although a prodrug, the solubility of AMG itself might be a limiting factor for dissolution in the GI tract.1. Improve Solubility: Consider formulation approaches such as creating amorphous solid dispersions, using co-solvents, or developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to enhance dissolution[5][6].
Inconsistent pharmacokinetic profiles between animals. Variability in gastrointestinal physiology: Differences in gastric emptying time, intestinal motility, and gut microbiome among rats can lead to variable absorption.1. Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period (e.g., 12-18 hours) before dosing to minimize variability in GI conditions[7].2. Use a consistent dosing vehicle and volume: Ensure the formulation is homogenous and administered accurately.
Difficulty in detecting and quantifying AMG and its metabolites in plasma. Inadequate bioanalytical method: The method may lack the required sensitivity (Lower Limit of Quantification, LLOQ) or be prone to interference from plasma matrix components.1. Optimize Sample Preparation: Use an efficient protein precipitation or liquid-liquid extraction method to remove interfering substances[8].2. Enhance Mass Spectrometry Detection: If using LC-MS/MS, optimize the parent and daughter ions and collision energy for each analyte to maximize sensitivity.3. Validate the Method: Perform a full validation of the bioanalytical method according to regulatory guidelines, ensuring it meets criteria for linearity, accuracy, precision, and stability[8][9].

Section 3: Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical design for assessing the oral bioavailability of an this compound formulation.

PK_Study_Workflow cluster_prep Preparation Phase cluster_dosing Dosing & Sampling Phase cluster_analysis Analysis Phase Acclimatization 1. Animal Acclimatization (Wistar rats, 1 week) Fasting 2. Fasting (Overnight, ~12h) Acclimatization->Fasting Formulation_Prep 3. Formulation Preparation (e.g., Suspension in 0.5% CMC) Fasting->Formulation_Prep Dosing 4. Oral Gavage Administration (Target dose, e.g., 50 mg/kg) Formulation_Prep->Dosing Blood_Sampling 5. Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Prep 6. Plasma Preparation (Centrifugation, store at -80°C) Blood_Sampling->Plasma_Prep Bioanalysis 7. Bioanalysis (LC-MS/MS quantification) Plasma_Prep->Bioanalysis PK_Analysis 8. Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC) Bioanalysis->PK_Analysis

Workflow for a typical oral pharmacokinetic study.
  • Animals: Male Wistar rats (200-250 g) are commonly used. House the animals in a controlled environment and allow them to acclimatize for at least one week.

  • Fasting: Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.

  • Formulation Preparation: Prepare the this compound formulation (e.g., a suspension in 0.5% carboxymethyl cellulose) immediately before administration. For studies investigating BCRP inhibition, prepare a second formulation containing both AMG and the inhibitor.

  • Dosing: Administer the formulation orally via gavage at a specific dose (e.g., 50-100 mg/kg)[2].

  • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC.

Protocol 2: Bioanalytical Method for AMG Metabolites using LC-MS/MS

This protocol provides a general procedure for the simultaneous quantification of MED-5 and tolmetin in rat plasma.

  • Standard and Sample Preparation:

    • Stock Solutions: Prepare individual stock solutions of MED-5, tolmetin, and an internal standard (IS) (e.g., coumarin or a structurally similar compound) in methanol or acetonitrile[8].

    • Calibration Standards: Prepare calibration standards by spiking drug-free rat plasma with known concentrations of MED-5 and tolmetin.

    • Sample Extraction: To 100 µL of plasma (calibration standards, quality controls, or unknown samples), add the internal standard solution followed by 300 µL of acetonitrile for protein precipitation. Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen. Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions (Example):

    • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for each analyte and the internal standard.

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability as per standard bioanalytical guidelines.

Section 4: Quantitative Data Summary

The following table summarizes pharmacokinetic data from a study investigating the effect of the BCRP inhibitor Ko143 on the plasma concentrations of MED-5 and tolmetin in rats after oral administration of this compound.

Table 1: Pharmacokinetic Parameters of AMG Metabolites in Rats with and without a BCRP Inhibitor

AnalyteTreatment GroupCmax (ng/mL)AUC (ng·h/mL)Fold Increase in AUC
MED-5 AMG alone~150~300-
AMG + Ko143~300~600~2-fold
Tolmetin AMG alone~400~800-
AMG + Ko143~1200~3200~4-fold

Data are approximate values derived from published findings for illustrative purposes[2].

This data clearly demonstrates that inhibiting BCRP can significantly increase the systemic exposure of both MED-5 and the active drug, tolmetin, highlighting BCRP-mediated efflux as a key challenge to overcome.

References

Troubleshooting amtolmetin guacil variability in vivo results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in in vivo results for amtolmetin guacil. It provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from traditional NSAIDs?

This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug, meaning it is converted into its active form, tolmetin, within the body.[1][2] A key differentiator from many other NSAIDs is its enhanced gastrointestinal safety profile.[3][4] This is attributed to the presence of a vanillic moiety in its structure, which stimulates capsaicin receptors in the gastrointestinal lining.[3][5] This stimulation leads to the release of calcitonin gene-related peptide (CGRP) and subsequent production of nitric oxide (NO), both of which have protective effects on the gastric mucosa.[3][5]

Q2: What is the primary mechanism of action for this compound's anti-inflammatory effect?

The anti-inflammatory properties of this compound are exerted by its active metabolite, tolmetin.[2] Following oral administration and absorption, this compound undergoes metabolic conversion to tolmetin.[2] Tolmetin then inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6] This inhibition prevents the synthesis of prostaglandins, which are key signaling molecules that mediate inflammation, pain, and fever.

Q3: Are there known species-specific differences in the metabolism of this compound that could affect my in vivo study?

Yes, significant species-specific differences in the metabolism of this compound have been documented, most notably between rats and humans.[2] In rat models, this compound is efficiently converted to its active form, tolmetin.[2] In contrast, studies in humans show that the conversion to tolmetin is considerably lower, with other metabolites being more predominant.[2] This metabolic difference is a critical factor to consider when designing preclinical studies and extrapolating the findings to human clinical scenarios.

Troubleshooting Guide for In Vivo Experiments

This guide addresses common issues encountered during in vivo experiments with this compound.

Problem 1: High variability in anti-inflammatory response is observed between individual animals in the same treatment group.

  • Possible Cause: Genetic Variation

    • Explanation: Even within the same strain, individual animals can exhibit genetic differences that affect drug metabolism and physiological response.

    • Solution: To mitigate the impact of individual variability, increase the number of animals per experimental group. This will enhance the statistical power of your study and provide a more reliable mean response.

  • Possible Cause: Inconsistent Drug Administration

    • Explanation: Improper or inconsistent oral gavage technique can result in significant variations in the actual dose of the compound delivered to each animal.

    • Solution: Ensure that all personnel involved in dosing are properly trained and follow a standardized protocol. Double-check dose calculations and administration volumes for each animal.

  • Possible Cause: Formulation Instability or Inhomogeneity

    • Explanation: If the drug is not uniformly suspended or dissolved in the vehicle, the dose administered to each animal can vary.

    • Solution: Develop and validate a robust formulation protocol. Ensure the formulation is continuously mixed during the dosing procedure to maintain homogeneity.

Problem 2: The observed anti-inflammatory effect in a rat model is lower than anticipated.

  • Possible Cause: Suboptimal Dosing

    • Explanation: The selected dose of this compound may be below the therapeutic threshold for the specific inflammation model being used.

    • Solution: Conduct a dose-response study to determine the effective dose range for your model. For gastroprotective studies in rats, doses between 50-300 mg/kg have been reported.[7]

  • Possible Cause: Inappropriate Timing of Administration

    • Explanation: The therapeutic effect of this compound is dependent on the timing of its administration relative to the induction of the inflammatory response.

    • Solution: Optimize the dosing schedule. For acute inflammation models, such as carrageenan-induced paw edema, the compound is typically administered 30 to 60 minutes prior to the inflammatory insult.

  • Possible Cause: Animal Model Selection

    • Explanation: The pathophysiology of the chosen inflammation model may not be optimally targeted by the mechanism of action of this compound.

    • Solution: Thoroughly review the literature to select a well-established and relevant animal model for testing NSAIDs. Commonly used models include carrageenan-induced paw edema, adjuvant-induced arthritis, and collagen-induced arthritis.[8][9]

Problem 3: Unexpected gastrointestinal adverse effects are observed in the animal model.

  • Possible Cause: Dose is too high

    • Explanation: While this compound has a favorable gastrointestinal safety profile, excessively high doses may overwhelm its protective mechanisms.

    • Solution: Perform a dose-ranging study to identify the optimal therapeutic dose that minimizes adverse effects.

  • Possible Cause: Vehicle-related Irritation

    • Explanation: The vehicle used to formulate the drug may be causing gastrointestinal irritation, independent of the drug itself.

    • Solution: Include a vehicle-only control group in your study to assess any potential effects of the formulation components.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rats

This protocol outlines the preparation of a homogenous suspension of this compound suitable for oral administration in rats.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water)

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Appropriate glassware

Procedure:

  • Calculate the total amount of this compound required for the study based on the desired dose and number of animals.

  • Weigh the precise amount of this compound powder.

  • In a mortar, add a small volume of the vehicle to the powder and triturate to form a smooth, uniform paste.

  • Gradually add the remaining vehicle while continuously mixing to form a suspension.

  • Transfer the suspension to a beaker and place it on a magnetic stirrer. Stir for a minimum of 30 minutes to ensure homogeneity.

  • Maintain continuous stirring of the suspension throughout the dosing procedure to prevent the drug from settling.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound and its Metabolites in Rat Plasma

This protocol provides a framework for the simultaneous determination of this compound and its metabolites in plasma samples. This method should be validated according to standard bioanalytical guidelines.[1][10][11]

Equipment and Reagents:

  • HPLC system with a UV detector

  • C8 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile and Methanol (HPLC grade)

  • Acetic Acid (AR grade)

  • Internal Standard (IS) solution (e.g., Coumarin)

  • Rat plasma samples

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile:Methanol:1% Acetic Acid (55:5:40, v/v/v)[11]

  • Flow Rate: 1.0 mL/min

  • UV Detection: 313 nm[1][10]

  • Injection Volume: 20 µL

Sample Preparation:

  • To a 1.5 mL microcentrifuge tube, add 500 µL of rat plasma.

  • Add a precise volume of the internal standard solution.

  • Add 1.0 mL of acetonitrile to precipitate the plasma proteins.

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Inject a portion of the supernatant into the HPLC system.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound Metabolites in Humans Following a Single Oral Dose

MetaboliteCmax (µg/mL)Tmax (hr)AUC0-t (µg·hr/mL)
Tolmetin-glycinamide5.8 ± 1.22.5 ± 0.535.7 ± 7.1
Tolmetin4.2 ± 0.93.0 ± 0.628.5 ± 5.9
Data represents mean ± SD from a human bioequivalence study.[6]

Table 2: Comparative Gastrointestinal Safety of this compound vs. Other NSAIDs in Clinical Trials

Adverse EventThis compound Group (%)Other NSAIDs Group (%)
Overall GI Symptoms48.251.4
Severe Gastric/Duodenal Ulcers4.314.2
Study Withdrawal due to Adverse Events3.08.5
Data compiled from a meta-analysis of clinical trials comparing this compound to other NSAIDs.[3]

Visualizations

This compound Mechanism of Action cluster_GI_Tract Gastrointestinal Tract cluster_Systemic_Action Systemic Action Amtolmetin_Guacil_Oral This compound (Oral Administration) Capsaicin_Receptors Capsaicin Receptors Amtolmetin_Guacil_Oral->Capsaicin_Receptors Stimulates Absorption_Metabolism Absorption & Metabolism Amtolmetin_Guacil_Oral->Absorption_Metabolism CGRP_Release CGRP Release Capsaicin_Receptors->CGRP_Release NO_Production Nitric Oxide Production CGRP_Release->NO_Production Gastroprotection Gastroprotection NO_Production->Gastroprotection Tolmetin Tolmetin (Active Metabolite) Absorption_Metabolism->Tolmetin COX_Enzymes COX-1 & COX-2 Tolmetin->COX_Enzymes Inhibits Prostaglandin_Inhibition Prostaglandin Synthesis Inhibited COX_Enzymes->Prostaglandin_Inhibition Anti_inflammatory_Effect Anti-inflammatory & Analgesic Effect Prostaglandin_Inhibition->Anti_inflammatory_Effect Leads to

Caption: Dual mechanism of this compound.

Troubleshooting In Vivo Variability cluster_Potential_Causes Potential Causes cluster_Recommended_Solutions Recommended Solutions High_Variability High In Vivo Variability in Results Genetic_Variation Genetic Variation High_Variability->Genetic_Variation Dosing_Inaccuracy Dosing Inaccuracy High_Variability->Dosing_Inaccuracy Formulation_Issues Formulation Issues High_Variability->Formulation_Issues Increase_N Increase N (sample size) Genetic_Variation->Increase_N Standardize_Technique Standardize Dosing Technique Dosing_Inaccuracy->Standardize_Technique Validate_Formulation Validate Formulation Protocol Formulation_Issues->Validate_Formulation

Caption: A logical approach to troubleshooting variability.

Experimental Workflow for In Vivo Studies Animal_Acclimatization Animal Acclimatization & Baseline Measurements Formulation_Prep Formulation Preparation Animal_Acclimatization->Formulation_Prep Drug_Administration Drug Administration (Oral Gavage) Formulation_Prep->Drug_Administration Inflammation_Induction Induction of Inflammation Drug_Administration->Inflammation_Induction Efficacy_Assessment Efficacy Assessment (e.g., Paw Volume) Inflammation_Induction->Efficacy_Assessment Sample_Collection Sample Collection (Blood, Tissues) Efficacy_Assessment->Sample_Collection Bioanalysis Bioanalysis (HPLC) Sample_Collection->Bioanalysis Data_Analysis Data Analysis & Interpretation Bioanalysis->Data_Analysis

References

Preventing degradation of amtolmetin guacil in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of investigational compounds is paramount to generating reliable and reproducible experimental data. Amtolmetin guacil, a non-steroidal anti-inflammatory drug (NSAID) with a unique gastroprotective profile, is no exception. Its susceptibility to degradation under common experimental conditions can lead to inaccurate results and misinterpretation of its therapeutic potential.

This technical support center provides a comprehensive resource for troubleshooting and preventing the degradation of this compound in your experimental setups.

Troubleshooting Guide: Common Degradation Issues

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions to mitigate the degradation of this compound.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Loss of Potency or Inconsistent Results in Aqueous Buffers Hydrolytic Degradation: this compound is susceptible to hydrolysis, particularly in neutral to alkaline conditions (pH > 7). The ester and amide bonds in its structure can be cleaved, leading to the formation of inactive metabolites.1. pH Control: Maintain the pH of your buffer systems in the acidic range (ideally pH 4-6). Prepare fresh buffers daily. 2. Low Temperature: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis. 3. Aprotic Solvents for Stock Solutions: Prepare stock solutions in aprotic solvents like anhydrous DMSO or ethanol and store them at -20°C or -80°C. Minimize the time the compound is in aqueous solutions.
Rapid Degradation in Cell Culture Media Oxidative Degradation & Enzymatic Activity: Cell culture media are complex environments rich in components that can promote oxidation. Furthermore, cellular enzymes can metabolize this compound. Considerable degradation can occur under oxidative stress.[1]1. Use of Antioxidants: Consider supplementing your media with antioxidants such as N-acetylcysteine (NAC) or ascorbic acid to quench reactive oxygen species. 2. Serum-Free Media: If your experimental design allows, use serum-free media to reduce enzymatic degradation. If serum is necessary, heat-inactivate it. 3. Fresh Media Preparation: Prepare media containing this compound immediately before use. Avoid prolonged storage of supplemented media. 4. Control for Media Effects: Run parallel controls with this compound in media without cells to quantify the extent of media-induced degradation.
Discoloration or Precipitation of the Compound upon Exposure to Light Photodegradation: this compound can be sensitive to light, particularly UV radiation, which can induce chemical changes and lead to loss of activity.1. Protection from Light: Work with this compound under amber or light-filtering conditions. Use amber-colored vials or wrap containers in aluminum foil. 2. Minimize Exposure: Limit the exposure of your solutions and experimental setups to ambient and direct light.
Degradation After Prolonged Incubation at Physiological Temperatures Thermal Degradation: Elevated temperatures, even those within the physiological range (e.g., 37°C), can accelerate the degradation of this compound over time.1. Time-Course Experiments: If long incubation times are necessary, perform time-course experiments to determine the stability window of this compound under your specific conditions. 2. Fresh Compound Addition: For long-term experiments, consider replenishing the this compound at regular intervals.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

This compound primarily degrades through hydrolysis of its ester and amide linkages, oxidation, and photodegradation.[1] Hydrolysis is accelerated in neutral and alkaline environments, while oxidative stress can also lead to significant degradation.

2. What is the recommended solvent for preparing stock solutions of this compound?

For optimal stability, it is recommended to prepare stock solutions in anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol. These solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

3. How can I monitor the degradation of this compound in my samples?

Stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are essential for monitoring the degradation of this compound. These techniques can separate the intact drug from its degradation products, allowing for accurate quantification.

4. Are there any known incompatibilities with common labware?

While there is no specific evidence of widespread incompatibility with standard laboratory plastics, it is good practice to use high-quality, inert materials such as polypropylene or glass for preparing and storing solutions of this compound to minimize the risk of adsorption or leaching of reactive substances.

Quantitative Data on this compound Degradation

The following table summarizes the known stability of this compound under various stress conditions. Note: Specific quantitative data from forced degradation studies is often proprietary. The information below is based on qualitative descriptions from available literature.

Stress Condition Description of Degradation Reference
Oxidative Stress Considerable degradation was found to occur under oxidative stress conditions.[1]
Hydrolysis The drug was subjected to stress conditions of hydrolysis.[1]
Photolysis The drug was subjected to stress conditions of photolysis.[1]
Thermal Degradation The drug was subjected to stress conditions of thermal degradation.[1]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol outlines a general reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its degradation products.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase:

  • A mixture of a suitable buffer (e.g., phosphate or acetate buffer, pH adjusted to the acidic range) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for your specific system and separation needs.

3. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 mL/min

  • Detection Wavelength: 313 nm or 320 nm

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C)

4. Sample Preparation:

  • Dilute the experimental samples with the mobile phase to a suitable concentration within the linear range of the assay.

5. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Identify and quantify the peak corresponding to this compound based on its retention time compared to a reference standard.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizing Pathways and Workflows

To aid in understanding the experimental and biological processes related to this compound, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimental Setup cluster_analysis Analysis cluster_controls Essential Controls stock Prepare Stock Solution (Anhydrous DMSO/Ethanol) working Prepare Working Solution (Aqueous Buffer, pH 4-6) stock->working Dilute incubation Incubate with Biological System (e.g., Cells, Enzymes) working->incubation control_timezero Time Zero Sample working->control_timezero sampling Collect Samples at Time Points incubation->sampling control_media Amolmetin in Media (No Cells) incubation->control_media hplc Analyze by Stability-Indicating RP-HPLC sampling->hplc data Quantify this compound & Degradation Products hplc->data

Caption: A typical experimental workflow for studying this compound in a biological system.

signaling_pathway cluster_prodrug Prodrug Activation cluster_cox Anti-inflammatory Pathway cluster_gastro Gastroprotective Pathway amg This compound tolmetin Tolmetin (Active Metabolite) amg->tolmetin Hydrolysis (Liver/Plasma) vanillic Vanillic Moiety (on this compound) cox COX-1 / COX-2 tolmetin->cox Inhibition aa Arachidonic Acid aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation, Pain, Fever pgs->inflammation capsaicin Capsaicin Receptors (Gastric Mucosa) vanillic->capsaicin Stimulation cgrp CGRP Release capsaicin->cgrp no_release Nitric Oxide (NO) Release cgrp->no_release gastroprotection Gastroprotection (Increased Blood Flow, Mucus Secretion) no_release->gastroprotection

Caption: The dual mechanism of action of this compound.

References

Matrix effects in mass spectrometry analysis of amtolmetin guacil

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Amtolmetin Guacil Analysis

Welcome to the technical support center for the mass spectrometry analysis of this compound and its active metabolites, tolmetin and MED5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect the analysis of this compound metabolites?

A1: A matrix effect is the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and reproducibility of your quantitative results.[4][5] In the analysis of this compound's active metabolites, components like phospholipids, salts, and proteins from plasma can interfere with the ionization process in the mass spectrometer source.[4][6]

Q2: this compound is a prodrug. What should I be quantifying in my plasma samples?

A2: this compound is rapidly hydrolyzed in the gastrointestinal tract and absorbed primarily as its active metabolites, tolmetin (TMT) and MED5 (the glycine amide of tolmetin).[7][8][9] Therefore, bioanalytical methods for pharmacokinetic studies should focus on the simultaneous quantification of tolmetin and MED5 in plasma.[7][9]

Q3: Which ionization mode is best for analyzing tolmetin and MED5?

A3: Published literature indicates that positive mode electrospray ionization (ESI+) is a highly sensitive and effective method for the simultaneous determination of tolmetin and MED5.[7][9]

Q4: What type of internal standard (IS) should I use?

A4: The use of a stable isotope-labeled (SIL) internal standard for each analyte is the gold standard, as it co-elutes and experiences nearly identical matrix effects, providing the best correction.[10] However, if SIL standards are unavailable, a structural analog can be used. One validated method for tolmetin and MED5 used mycophenolic acid as the internal standard.[7][9] It is critical to demonstrate that the chosen IS adequately tracks and corrects for variability in the matrix effect.[10]

Troubleshooting Guide

Problem: I am observing low signal intensity, poor reproducibility, or high variability in my results.

This is a classic sign of significant and variable matrix effects, most likely ion suppression. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_0 Step 1: Assess Sample Preparation cluster_1 Step 2: Evaluate Chromatography cluster_2 Step 3: Check Internal Standard start High Variability / Low Signal (Suspected Matrix Effect) q_sample_prep Is your sample cleanup adequate? start->q_sample_prep ppt Currently using Protein Precipitation (PPT) q_sample_prep->ppt PPT lle Currently using Liquid-Liquid Extraction (LLE) q_sample_prep->lle LLE spe Currently using Solid-Phase Extraction (SPE) q_sample_prep->spe SPE sol_ppt PPT is fast but 'dirty'. Consider LLE or SPE for cleaner extracts. ppt->sol_ppt sol_lle_spe Review extraction protocol. Optimize pH, solvent choice (LLE) or sorbent/wash steps (SPE). lle->sol_lle_spe spe->sol_lle_spe q_chrom Are analytes co-eluting with suppression zones? sol_ppt->q_chrom sol_lle_spe->q_chrom sol_lle_spe->q_chrom sol_chrom Modify gradient to shift retention time. Test a different column chemistry (e.g., Phenyl-Hexyl vs. C18). q_chrom->sol_chrom Yes q_is Is the Internal Standard (IS) response also variable? q_chrom->q_is No / Unsure sol_chrom->q_is sol_is_yes This confirms a matrix effect. IS is tracking the issue. Focus on Steps 1 & 2. q_is->sol_is_yes Yes sol_is_no IS is not tracking the analyte. Consider a closer structural analog or a stable isotope-labeled IS. q_is->sol_is_no No end_node Problem Resolved sol_is_yes->end_node sol_is_no->end_node

Caption: Systematic workflow for troubleshooting matrix effects.

Experimental Protocols & Data

Effective sample preparation is the most critical step in mitigating matrix effects.[3][11] Below are protocols for three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). A validated LC-MS/MS method for tolmetin and MED5 successfully used SPE.[7][9]

Comparison of Sample Preparation Techniques

The choice of technique involves a trade-off between speed, cost, and cleanliness of the final extract.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Selectivity LowMediumHigh
Typical Recovery >90%80-95%>90%
Matrix Effect Reduction Low (Phospholipids remain)Good (Removes many interferences)Excellent (Highest sample cleanliness)
Speed Very FastModerateSlowest
Cost per Sample LowLowHigh
Recommendation Good for initial screening; may require chromatographic optimization.A good balance of cost and performance.Recommended for validated, high-sensitivity assays. [7][9]
Protocol 1: Solid-Phase Extraction (SPE)

(Based on the validated method for Tolmetin and MED5)[7][9]

This protocol provides the cleanest extracts and is recommended for quantitative bioanalysis.

SPE_Workflow cluster_spe SPE Cartridge Steps start Start: 200 µL Plasma Sample add_is Add Internal Standard (e.g., Mycophenolic Acid) start->add_is vortex1 Vortex add_is->vortex1 load 3. Load Sample vortex1->load condition 1. Condition Cartridge (e.g., with Methanol) equilibrate 2. Equilibrate Cartridge (e.g., with Water) condition->equilibrate equilibrate->load wash 4. Wash Cartridge (to remove interferences) load->wash elute 5. Elute Analytes (e.g., with Acetonitrile) wash->elute evaporate Evaporate Eluate to Dryness (under Nitrogen stream) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Workflow for Solid-Phase Extraction (SPE).

Detailed Steps:

  • Sample Pre-treatment: To 200 µL of plasma, add your internal standard solution.

  • SPE Cartridge: Use a suitable SPE cartridge (e.g., an X-Terra RP18 was used in a published method).[7]

  • Condition: Condition the cartridge with 1 mL of methanol.

  • Equilibrate: Equilibrate with 1 mL of water.

  • Load: Load the pre-treated plasma sample onto the cartridge.

  • Wash: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

  • Elute: Elute the analytes (tolmetin, MED5, and IS) with 1 mL of a strong solvent (e.g., acetonitrile).

  • Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in a small volume (e.g., 200 µL) of the initial mobile phase.

Protocol 2: Protein Precipitation (PPT)

(Adapted from general bioanalytical methods)[8][11]

This is the fastest but least selective method. It removes proteins but leaves behind phospholipids and other small molecules that can cause significant ion suppression.

Detailed Steps:

  • To 100 µL of plasma, add the internal standard.

  • Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample).[8]

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness and reconstitute, or perform a direct injection if sensitivity allows and the solvent is compatible with the mobile phase.

Protocol 3: Liquid-Liquid Extraction (LLE)

This method offers a good balance between cleanliness and cost. It is effective at removing non-lipid-soluble interferences.

Detailed Steps:

  • To 200 µL of plasma, add the internal standard.

  • Add 50 µL of an acid (e.g., 1% formic acid) to acidify the sample. This ensures the acidic analytes (like tolmetin) are in their neutral form for better extraction into an organic solvent.

  • Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Method Parameters

The following parameters are based on a validated method for the analysis of tolmetin and MED5 and serve as an excellent starting point for method development.[7][9]

Parameter Setting
LC Column X-Terra RP18 (or similar C18 column)
Mobile Phase 0.2% Formic Acid in Water : Acetonitrile (25:75, v/v)
Flow Rate 0.50 mL/min
Ionization Mode ESI, Positive Ion
MRM Transitions Tolmetin (TMT): 258.1 → 119.0MED5: 315.1 → 119.0Mycophenolic Acid (IS): 321.2 → 207.0

References

Technical Support Center: Amtolmetin Guacil Half-Life Extension

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to extend the in vivo half-life of amtolmetin guacil.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vivo half-life of this compound and its active metabolite?

This compound (AMG) is a prodrug that is rapidly metabolized in vivo.[1] In humans, AMG is quickly converted to two primary metabolites, MED5 and MED5 methyl ester, with only low levels of the active metabolite, tolmetin (TMT), being produced.[2] Intact AMG is not detectable in human plasma.[2] The active metabolite, tolmetin, has a short mean plasma elimination half-life of approximately one hour in humans.[3]

Q2: What are the primary metabolic pathways that lead to the short half-life of this compound?

The short half-life of this compound is attributed to its rapid enzymatic hydrolysis in fresh human plasma and by human liver microsomes.[2] This conversion breaks down the parent drug into its metabolites.

Q3: What are the general strategies for extending the half-life of a drug like this compound?

Several strategies can be employed to extend the in vivo half-life of a drug. These include:

  • Nanoformulations: Encapsulating the drug in nanoparticles can protect it from rapid metabolism and clearance.[4][5]

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the drug molecule can increase its hydrodynamic volume, shielding it from enzymatic degradation and renal clearance.[6][7][8]

  • Co-administration with Metabolic Inhibitors: Administering the drug with an inhibitor of the enzymes responsible for its metabolism can slow down its clearance.[9][10][11]

Troubleshooting Guides

This section provides guidance on common issues encountered during experiments aimed at extending the half-life of this compound.

Issue 1: Rapid degradation of this compound in in vitro plasma stability assays.
  • Problem: this compound shows rapid disappearance in fresh human plasma during in vitro experiments, making it difficult to assess the effectiveness of half-life extension strategies.

  • Troubleshooting:

    • Acidify Plasma Samples: this compound has been shown to be stable in acidified rat and human plasma.[2] Consider adjusting the pH of your plasma samples to inhibit enzymatic activity and establish a baseline stability for your formulations.

    • Use Species-Specific Plasma: Be aware that the metabolism of this compound differs between species.[2] If using animal models, conduct parallel stability studies in both rat and human plasma to understand potential translational differences.

Issue 2: Low encapsulation efficiency of this compound in nanoformulations.
  • Problem: Difficulty in achieving high loading of this compound into nanoparticles, leading to a low payload and potential for rapid release of unencapsulated drug.

  • Troubleshooting:

    • Optimize Formulation Parameters: Systematically vary the polymer/lipid concentration, drug-to-carrier ratio, and manufacturing process parameters (e.g., homogenization speed, sonication time).

    • Solubility Enhancement: The solubility of this compound may impact encapsulation. Consider the use of co-solvents or solubility enhancers that are compatible with your chosen nanoparticle system.

Issue 3: Loss of pharmacological activity after PEGylation.
  • Problem: The PEGylated this compound conjugate shows reduced anti-inflammatory activity compared to the parent drug.

  • Troubleshooting:

    • Site-Specific PEGylation: The attachment site of the PEG chain can sterically hinder the drug's interaction with its target. Investigate different conjugation chemistries to attach PEG to various functional groups on the this compound molecule.

    • Optimize PEG Chain Length: The length of the PEG chain can influence both half-life and activity. Test conjugates with different molecular weight PEGs to find a balance between extended circulation and retained efficacy.[6]

Experimental Protocols

Below are detailed methodologies for key experiments to investigate strategies for extending the half-life of this compound.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of this compound and its formulations in human plasma.

Materials:

  • This compound

  • Test formulations (e.g., nanoformulations, PEGylated conjugates)

  • Fresh human plasma (with anticoagulant, e.g., heparin)

  • Acidified human plasma (pH adjusted to ~4.5 with phosphoric acid)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile

  • High-performance liquid chromatography (HPLC) system

Method:

  • Prepare stock solutions of this compound and test formulations in a suitable solvent.

  • Spike the stock solutions into fresh and acidified human plasma to achieve the desired final concentration.

  • Incubate the plasma samples at 37°C.

  • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Immediately add an equal volume of cold acetonitrile to precipitate plasma proteins and stop the enzymatic reaction.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the concentration of this compound using a validated HPLC method.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Pharmacokinetic Study in a Rat Model

Objective: To evaluate the in vivo half-life of this compound and its formulations.

Materials:

  • Sprague-Dawley rats (or other appropriate strain)

  • This compound

  • Test formulations

  • Vehicle for administration (e.g., saline, PBS)

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Centrifuge

  • HPLC system

Method:

  • Acclimate the rats for at least one week before the study.

  • Fast the animals overnight before drug administration.

  • Administer this compound or the test formulation to the rats via the desired route (e.g., oral gavage, intravenous injection).

  • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood samples to obtain plasma.

  • Extract this compound and its metabolites from the plasma samples using a suitable extraction method (e.g., liquid-liquid extraction, solid-phase extraction).

  • Quantify the concentration of this compound and its metabolites in the plasma extracts using a validated HPLC method.

  • Perform pharmacokinetic analysis to determine key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Quantitative Data Summary

StrategyFormulation/ModificationIn Vitro Half-Life (Human Plasma)In Vivo Half-Life (Rat Model)Key Findings
Control Unmodified this compound< 15 minutes (Rapid degradation)~1-2 hours (as Tolmetin)Rapidly converted to metabolites.
Nanoformulation This compound-loaded PLGA NanoparticlesHypothetical: 2-4 hoursHypothetical: 4-6 hoursEncapsulation protects from enzymatic degradation.
PEGylation PEG-Amtolmetin Guacil ConjugateHypothetical: > 6 hoursHypothetical: 8-12 hoursIncreased hydrodynamic size reduces clearance.
Co-administration This compound + Carboxylesterase InhibitorHypothetical: 1-2 hoursHypothetical: 3-5 hoursInhibition of hydrolytic enzymes slows metabolism.

Note: The data in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific experimental conditions.

Visualizations

amtolmetin_guacil_metabolism AMG This compound (AMG) (Prodrug) Enzymatic_Hydrolysis Enzymatic Hydrolysis (Plasma & Liver) AMG->Enzymatic_Hydrolysis MED5 MED5 Enzymatic_Hydrolysis->MED5 MED5_Me MED5 Methyl Ester Enzymatic_Hydrolysis->MED5_Me TMT Tolmetin (TMT) (Active Metabolite) Enzymatic_Hydrolysis->TMT Low levels in humans Elimination Elimination TMT->Elimination

Caption: Metabolic pathway of this compound in humans.

half_life_extension_strategies cluster_strategies Half-Life Extension Strategies cluster_mechanisms Mechanisms of Action Nanoformulation Nanoformulation Protection Protection from Enzymatic Degradation Nanoformulation->Protection PEGylation PEGylation PEGylation->Protection Reduced_Clearance Reduced Renal Clearance PEGylation->Reduced_Clearance Co_administration Co-administration with Metabolic Inhibitors Inhibition Inhibition of Metabolizing Enzymes Co_administration->Inhibition Extended_HalfLife Extended In Vivo Half-Life Protection->Extended_HalfLife Reduced_Clearance->Extended_HalfLife Inhibition->Extended_HalfLife AMG This compound AMG->Nanoformulation AMG->PEGylation AMG->Co_administration

Caption: Strategies to increase the in vivo half-life of this compound.

experimental_workflow Formulation Formulation Development (Nanoformulation, PEGylation, etc.) InVitro In Vitro Characterization (Plasma Stability, Drug Release) Formulation->InVitro InVivo In Vivo Pharmacokinetic Studies (Animal Models) InVitro->InVivo Analysis Data Analysis and Optimization InVivo->Analysis Analysis->Formulation Iterative Refinement

Caption: Experimental workflow for developing long-acting this compound.

References

Validation & Comparative

A Comparative Guide: Amtolmetin Guacil vs. Tolmetin in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of amtolmetin guacil and its active metabolite, tolmetin, focusing on their anti-inflammatory mechanisms, efficacy, and safety profiles as supported by experimental data. It is intended for researchers, scientists, and professionals in drug development.

Introduction and Mechanism of Action

Tolmetin is a well-established non-steroidal anti-inflammatory drug (NSAID) that belongs to the heterocyclic acetic acid derivative class. Its therapeutic effects—anti-inflammatory, analgesic, and antipyretic—are primarily achieved through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2]

This compound is a non-acidic ester prodrug of tolmetin.[2] Following oral administration, it is hydrolyzed by plasma esterases into two metabolites: tolmetin , which is responsible for the systemic anti-inflammatory and analgesic effects, and guaiacol (2-methoxyphenol) .[1][2] The prodrug design confers a unique and significant advantage over tolmetin: enhanced gastrointestinal (GI) safety.[2]

The intact this compound molecule possesses a vanillic moiety that imparts a distinct gastroprotective mechanism. It stimulates capsaicin (vanilloid) receptors in the gastric mucosa, leading to the release of Calcitonin Gene-Related Peptide (CGRP).[2] This neuropeptide, in turn, increases the local production of nitric oxide (NO), a vasodilator that improves mucosal blood flow and provides cytoprotection.[2] This mechanism is independent of the prostaglandin pathway and counteracts the gastric damage typically associated with COX inhibition.

Mechanism_of_Action cluster_absorption Oral Administration & Absorption cluster_metabolism Systemic Circulation / Metabolism cluster_effect Pharmacological Effect cluster_gastro Gastroprotective Effect (Local) AMG_oral This compound (Prodrug) AMG_circ This compound AMG_oral->AMG_circ Absorption Capsaicin Capsaicin Receptors AMG_oral->Capsaicin Stimulates Tolmetin Tolmetin (Active Metabolite) AMG_circ->Tolmetin Hydrolysis Guaiacol Guaiacol AMG_circ->Guaiacol Hydrolysis COX COX-1 & COX-2 Inhibition Tolmetin->COX Inhibits Prostaglandins Prostaglandin Synthesis ↓ COX->Prostaglandins Blocks Inflammation Anti-inflammatory Effect Prostaglandins->Inflammation Reduces CGRP CGRP Release ↑ Capsaicin->CGRP NO Nitric Oxide (NO) ↑ CGRP->NO Protection Gastric Protection NO->Protection

Caption: Dual mechanism of this compound.

Comparative Efficacy and Safety Data

Direct quantitative comparisons of anti-inflammatory potency from preclinical assays like the carrageenan-induced paw edema model were not found in the reviewed literature. However, extensive clinical data confirms that the anti-inflammatory and analgesic efficacy of this compound is comparable to that of tolmetin and other traditional NSAIDs, which is expected as tolmetin is the active moiety.[2][3]

The primary distinction lies in the safety profile. A meta-analysis of eighteen randomized controlled trials, including five direct comparisons with tolmetin, demonstrated that this compound is associated with a significantly lower incidence of adverse events.[4]

ParameterThis compoundTolmetinKey Findings & Citations
Active Moiety TolmetinTolmetinThis compound is a prodrug that is metabolized to tolmetin.[1][2]
Anti-inflammatory Efficacy Comparable to TolmetinStandardClinical trials have shown that the anti-inflammatory and analgesic potency of this compound is at least similar to that of tolmetin and other NSAIDs.[2]
Gastrointestinal (GI) Safety Significantly HigherLowerThe overall odds ratio of adverse effects for this compound vs. all other NSAIDs (including tolmetin) was 0.2. The odds ratio for severe gastric lesions was 0.3 compared to other NSAIDs.[4]
Gastroprotective Mechanism Yes (via Capsaicin receptor/NO)NoThe intact this compound molecule confers a unique gastroprotective effect before its metabolism.[2]

Experimental Protocols

A standard preclinical model to assess the acute anti-inflammatory activity of NSAIDs is the carrageenan-induced paw edema assay in rats .

Carrageenan-Induced Paw Edema Protocol
  • Animals: Male Wistar or Sprague-Dawley rats weighing between 150-200g are used. Animals are acclimatized for at least one week before the experiment.[5]

  • Grouping: Animals are randomly divided into several groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

    • Reference Group: Receives a standard NSAID (e.g., Indomethacin, 10-20 mg/kg).

    • Test Groups: Receive different doses of the test compound (e.g., this compound or Tolmetin) administered orally or intraperitoneally.

  • Procedure:

    • The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • The vehicle, reference drug, or test compound is administered to the respective animal groups.

    • After a set period (typically 60 minutes for oral administration), acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.[6]

    • Paw volume is measured again at specific time points after the carrageenan injection, commonly at 1, 2, 3, 4, and 5 hours.[6]

  • Data Analysis:

    • The increase in paw volume (edema) is calculated by subtracting the basal volume from the post-treatment volume.

    • The percentage inhibition of edema for each treated group is calculated relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

    • Statistical analysis is performed using methods such as ANOVA followed by a post-hoc test.

Experimental_Workflow start Acclimatize Rats (1 week) grouping Randomly Assign to Groups (Control, Reference, Test) start->grouping measure_initial Measure Basal Paw Volume (Plethysmometer) grouping->measure_initial administer Administer Vehicle, Reference, or Test Compound (p.o.) measure_initial->administer wait Wait 60 minutes administer->wait induce Induce Inflammation: Inject 0.1 mL 1% Carrageenan (Sub-plantar) wait->induce measure_final Measure Paw Volume at 1, 2, 3, 4, 5 hours induce->measure_final analyze Calculate % Inhibition of Edema & Perform Statistical Analysis measure_final->analyze end End analyze->end

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

This compound functions as a prodrug, delivering the active anti-inflammatory agent, tolmetin. As such, its systemic anti-inflammatory efficacy is considered equivalent to that of tolmetin. The significant advantage of this compound is its enhanced gastrointestinal safety profile, which is attributed to a unique, localized gastroprotective mechanism inherent to the parent molecule. This dual-action profile makes this compound a valuable therapeutic alternative to traditional NSAIDs, particularly for patients requiring long-term treatment who are at a higher risk for GI complications.

References

A Comparative Guide: Amtolmetin Guacil vs. Diclofenac in Knee Osteoarthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of amtolmetin guacil and diclofenac for the management of knee osteoarthritis, focusing on their performance in clinical models. The information is supported by experimental data to aid in research and development decisions.

Executive Summary

This compound and diclofenac are both non-steroidal anti-inflammatory drugs (NSAIDs) effective in managing the signs and symptoms of knee osteoarthritis. Clinical evidence suggests that this compound may offer a superior safety profile, particularly concerning gastrointestinal adverse events, while demonstrating comparable or even better efficacy in pain reduction and functional improvement compared to diclofenac. This advantage is attributed to its unique mechanism of action, which includes the release of nitric oxide, providing a gastroprotective effect.

Data Presentation: Clinical Efficacy and Safety

A comparative study of this compound (AMG) and diclofenac sodium (DS) in patients with knee osteoarthritis provides the following key quantitative data.[1]

Table 1: Efficacy Comparison of this compound and Diclofenac Sodium in Knee Osteoarthritis Patients [1]

Efficacy ParameterTime PointThis compound (AMG)Diclofenac Sodium (DS)p-value
Pain Intensity Reduction (WOMAC) Day 3055.1%29.9%≤ 0.05
Stiffness Reduction (WOMAC) Day 2031%18%≤ 0.05
Day 30Trend towards better reduction--
Improvement in Functional Abilities Day 2035%24%≤ 0.05
Day 3054%30%≤ 0.05

Table 2: Patient Assessment of Treatment Efficacy [1]

Patient AssessmentThis compound (AMG) GroupDiclofenac Sodium (DS) Groupp-value
Significant Improvement 50%18.8%< 0.05
Improvement 35%37.5%-
Absence of Treatment Effect 7.5%31.2%-
Worsening 7.5%12.5%-
Overall Satisfaction with Treatment 85%56%< 0.05

Safety Profile:

In the comparative clinical study, this compound was well-tolerated and was not associated with gastrointestinal adverse effects or negative impacts on hepatic function.[1] In contrast, traditional NSAIDs like diclofenac are commonly associated with gastrointestinal adverse events.[1]

Experimental Protocols

Clinical Trial Methodology: this compound vs. Diclofenac Sodium[1]
  • Study Design: A comparative study involving 50 patients aged 50-69 years with knee osteoarthritis (Stage II-III by Kellgren & Lawrence scale).

  • Patient Groups:

    • Group I (n=30): Treated with this compound (AMG) tablets, 600 mg twice daily.

    • Group II (n=20): Treated with diclofenac sodium (DS) tablets, 50 mg twice daily.

  • Treatment Duration: 1 month.

  • Assessment Tools:

    • Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC): To assess pain intensity and stiffness.

    • Lequesne Index: To evaluate functional abilities.

    • Functional Movement Assessment: To objectively measure physical function.

    • Adverse Event Monitoring: All reported adverse events were documented throughout the study period.

Animal Model for Osteoarthritis

While a direct comparative study in an animal model was not identified, a common preclinical model for osteoarthritis research is the monoiodoacetate (MIA)-induced osteoarthritis model in rats . This model is relevant for evaluating the efficacy of anti-inflammatory and analgesic agents.[2][3]

  • Induction: A single intra-articular injection of MIA into the knee joint of rats. This induces chondrocyte death and cartilage erosion, mimicking the pathological changes seen in human osteoarthritis.[2]

  • Assessment:

    • Pain Behavior: Assessed by measuring paw withdrawal thresholds to mechanical stimuli.

    • Histopathology: Histological examination of the knee joint to assess cartilage degeneration, subchondral bone changes, and synovial inflammation.

    • Radiographic Evaluation: Imaging techniques like X-ray or micro-CT to monitor joint space narrowing and osteophyte formation.

    • Biomarkers: Measurement of inflammatory and cartilage degradation markers in serum or synovial fluid.

Signaling Pathways and Mechanisms of Action

Diclofenac: Cyclooxygenase (COX) Inhibition

Diclofenac, a traditional NSAID, primarily exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.

Diclofenac_Mechanism Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Diclofenac Diclofenac Diclofenac->COX1_COX2 Inhibition

Figure 1: Mechanism of action of Diclofenac.

This compound: Dual Mechanism of Action

This compound is a prodrug that is metabolized to tolmetin, the active NSAID component which inhibits COX enzymes. Uniquely, this compound also possesses a gastroprotective mechanism mediated by the release of nitric oxide (NO). This NO release helps to maintain gastric mucosal integrity, counteracting the damaging effects of prostaglandin inhibition.

Amtolmetin_Guacil_Mechanism cluster_nsaid NSAID Action cluster_gastro Gastroprotective Action Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain NO_Synthase Nitric Oxide Synthase NO Nitric Oxide (NO) NO_Synthase->NO Gastric_Protection Gastric Mucosal Protection NO->Gastric_Protection Amtolmetin_Guacil This compound Amtolmetin_Guacil->NO_Synthase Stimulation Tolmetin Tolmetin (Active Metabolite) Amtolmetin_Guacil->Tolmetin Metabolism Tolmetin->COX1_COX2 Inhibition

Figure 2: Dual mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative clinical study of oral NSAIDs in knee osteoarthritis.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Knee Osteoarthritis Diagnosis) Baseline_Assessment Baseline Assessment (WOMAC, Lequesne Index) Patient_Recruitment->Baseline_Assessment Randomization Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Diclofenac) Randomization->Group_B Treatment_Period Treatment Period (e.g., 30 days) Group_A->Treatment_Period Group_B->Treatment_Period Follow_up_Assessment Follow-up Assessments (e.g., Day 20, Day 30) Treatment_Period->Follow_up_Assessment Baseline_Assessment->Randomization Data_Analysis Data Analysis (Efficacy & Safety) Follow_up_Assessment->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 3: Workflow for a comparative clinical trial.

Conclusion

Based on the available clinical data, this compound presents a compelling alternative to diclofenac for the management of knee osteoarthritis. It demonstrates superior or comparable efficacy in pain relief and functional improvement, coupled with a more favorable gastrointestinal safety profile. This is likely attributable to its unique dual mechanism of action, which combines COX inhibition with a gastroprotective effect mediated by nitric oxide. For researchers and drug development professionals, this compound's distinct pharmacological profile warrants further investigation, particularly in preclinical models to elucidate its long-term effects on cartilage health and disease modification in osteoarthritis.

References

A Comparative Guide to the Synergistic Anti-inflammatory Profile of Amtolmetin Guacil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of amtolmetin guacil (AMG), a non-steroidal anti-inflammatory drug (NSAID), with other established anti-inflammatory agents. A key focus is the unique gastroprotective mechanism of AMG that acts synergistically with its anti-inflammatory effects, offering a favorable safety profile. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes relevant biological pathways to support further research and development in inflammatory therapeutics.

Executive Summary

This compound is a prodrug of tolmetin, exhibiting potent anti-inflammatory, analgesic, and antipyretic properties comparable to other widely used NSAIDs. Its distinctive feature lies in a dual mechanism of action: the inhibition of cyclooxygenase (COX) enzymes by its active metabolite, tolmetin, and a simultaneous gastroprotective effect mediated by the guacil moiety. This intrinsic synergistic action mitigates the common gastrointestinal adverse effects associated with traditional NSAIDs. Clinical data consistently demonstrates that while maintaining similar efficacy to drugs like diclofenac and celecoxib, this compound is associated with a significantly lower incidence of gastrointestinal ulcers and related complications.

Mechanism of Action: An Inherent Synergy

This compound's favorable profile stems from a unique two-pronged mechanism of action. Upon oral administration, it is metabolized into tolmetin and a guacil moiety.

  • Anti-inflammatory Action: Tolmetin, the active metabolite, is a non-selective inhibitor of COX-1 and COX-2 enzymes. This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

  • Gastroprotective Action: The guacil moiety, specifically the vanillic component, stimulates capsaicin receptors (TRPV1) on sensory neurons in the gastric mucosa. This stimulation triggers the release of calcitonin gene-related peptide (CGRP), which in turn increases the production of nitric oxide (NO).[1] NO plays a crucial role in maintaining gastric mucosal integrity by enhancing blood flow, increasing mucus and bicarbonate secretion, and reducing leukocyte adhesion.[2] This localized protective effect counteracts the prostaglandin-depletion-related gastric damage typically caused by COX inhibition.

Signaling Pathway of this compound's Dual Action

AMG_Mechanism cluster_absorption Oral Administration & Metabolism cluster_inflammation Anti-inflammatory Pathway cluster_gastroprotection Gastroprotective Pathway This compound This compound Metabolism Metabolism (Plasma Esterases) This compound->Metabolism Tolmetin Tolmetin (Active Metabolite) Metabolism->Tolmetin Guacil Guacil Moiety (Vanillic component) Metabolism->Guacil COX COX-1 & COX-2 Tolmetin->COX Inhibition Capsaicin Capsaicin Receptors (TRPV1) in Gastric Mucosa Guacil->Capsaicin Stimulation Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation CGRP CGRP Release Capsaicin->CGRP NO Nitric Oxide (NO) Production CGRP->NO Protection Gastric Mucosal Protection NO->Protection Carrageenan_Workflow A Animal Acclimatization (1 week) B Random Grouping (Control, Positive Control, Test Groups) A->B C Baseline Paw Volume Measurement B->C D Drug/Vehicle Administration (Oral/IP) C->D E Carrageenan Injection (0.1 mL, 1%) into Paw D->E F Measure Paw Volume (hourly for 5 hours) E->F G Calculate % Inhibition of Edema F->G Adjuvant_Arthritis A Induction of Arthritis (CFA Injection, Day 0) B Daily Drug/Vehicle Administration A->B C Regular Clinical Scoring & Paw Measurement B->C D Study Termination (e.g., Day 21) C->D E Histological Analysis of Joints D->E F Comparison of Arthritis Severity E->F

References

A Comparative Meta-Analysis of Amtolmetin Guacil Tolerability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative meta-analysis of the tolerability profile of amtolmetin guacil, a non-steroidal anti-inflammatory drug (NSAID), in relation to other established NSAIDs. The data presented is compiled from a key meta-analysis and subsequent clinical trials to offer an objective overview for research, scientific, and drug development applications.

Executive Summary

This compound is a non-acidic prodrug of tolmetin, designed to have anti-inflammatory and analgesic properties with an improved gastrointestinal (GI) safety profile. A significant body of evidence, including a meta-analysis of 18 randomized controlled trials (RCTs), indicates that this compound has a superior GI tolerability profile compared to other conventional NSAIDs. This is attributed to its unique gastroprotective mechanism, which is independent of cyclooxygenase (COX) inhibition.

Data Presentation: Comparative Tolerability of this compound

The following tables summarize the quantitative data on the tolerability of this compound compared to other NSAIDs, based on a meta-analysis by Marcolongo et al. (1999) and individual clinical trial data.

Table 1: Overall Adverse Events from Meta-Analysis

ComparisonOdds Ratio (95% CI)Interpretation
This compound vs. All Other NSAIDs*0.2 (0.1, 0.3)Patients treated with this compound had significantly lower odds of experiencing adverse events compared to those treated with other NSAIDs.

*Comparator NSAIDs included diclofenac, tolmetin, indomethacin, naproxen, ibuprofen, piroxicam, flurbiprofen, and diflunisal.

Table 2: Endoscopic Evaluation of Gastric Mucosal Lesions from Meta-Analysis

Lesion SeverityOdds Ratio (95% CI)Interpretation
Mild and Severe Lesions0.1 (0.1, 0.4)This compound was associated with a significantly lower likelihood of developing both mild and severe gastric mucosal lesions.
Severe Lesions0.3 (0.1, 0.7)The odds of developing severe gastric mucosal lesions were significantly lower in patients receiving this compound.

Table 3: Comparative Gastrointestinal Tolerability in Head-to-Head Trials

ComparatorStudyKey Findings
Diclofenac Bianchi Porro et al. (1999)Gastric ulcers occurred in 3% of this compound patients versus 25% of diclofenac patients. Normal gastroduodenal findings were observed in 50% of this compound patients compared to 25% in the diclofenac group.
Piroxicam Montrone et al. (2000)In a study on patients with osteoarthritis, withdrawals due to side effects were significantly lower in the this compound group compared to the piroxicam group.
Celecoxib Jajić et al. (2005)In patients with rheumatoid arthritis, this compound and celecoxib demonstrated comparable gastrointestinal safety and therapeutic efficacy. Neither drug caused a worsening of baseline gastroduodenal endoscopic findings.

Experimental Protocols

This section outlines the methodologies employed in the key studies cited, providing a framework for understanding the basis of the presented data.

Meta-Analysis of this compound Tolerability (Marcolongo et al., 1999)
  • Objective: To systematically review data from randomized controlled studies on the tolerability of this compound compared with other established NSAIDs.

  • Data Sources: MEDLINE, ADISBASE, and references from relevant articles were searched. Experts and pharmaceutical companies were also contacted for unpublished studies.

  • Study Selection: The analysis included 18 randomized controlled trials (RCTs).

  • Participants: The studies involved patients with osteoarthritis, rheumatoid arthritis, and related diseases.

  • Interventions: this compound was compared against diclofenac, tolmetin, indomethacin, naproxen, ibuprofen, piroxicam, flurbiprofen, and diflunisal.

  • Outcomes Assessed: The primary outcomes were the incidence of adverse effects at the gastrointestinal level and the rate of treatment discontinuation due to adverse effects.

  • Data Synthesis: The results of the individual studies were combined using a meta-analytic approach, with overall results presented as odds ratios with corresponding 95% confidence intervals (CIs).

Comparative Clinical Trial: this compound vs. Diclofenac (Bianchi Porro et al., 1999)
  • Objective: To investigate the efficacy and tolerability of this compound compared to diclofenac in patients with rheumatoid arthritis.

  • Study Design: A randomized, double-blind clinical trial.

  • Participants: 64 patients with rheumatoid arthritis.

  • Interventions: Patients were randomized to receive either this compound (600 mg twice daily) or diclofenac (50 mg three times daily) for 4 weeks.

  • Assessments: Clinical and endoscopic evaluations were performed at the beginning and end of the treatment period. The gastric mucosa was graded using a rating system that emphasized mucosal erosions.

Comparative Clinical Trial: this compound vs. Celecoxib (Jajić et al., 2005)
  • Objective: To evaluate the gastrointestinal safety of this compound in comparison with celecoxib in patients with rheumatoid arthritis.

  • Study Design: A 24-week, randomized, parallel-group, double-blind, double-dummy, multicenter trial.

  • Participants: 235 patients with rheumatoid arthritis were enrolled.

  • Interventions: Patients received either this compound (600 mg twice daily) or celecoxib (200 mg twice daily).

  • Assessments: Safety was assessed through upper GI endoscopy, evaluation of gastrointestinal symptoms, electrocardiography, and laboratory tests.

Mandatory Visualizations

Meta-Analysis Workflow

MetaAnalysisWorkflow cluster_planning Planning cluster_data_collection Data Collection cluster_analysis Analysis cluster_results Results a Define Research Question: Compare this compound Tolerability b Literature Search: MEDLINE, ADISBASE, etc. a->b c Study Selection: 18 Randomized Controlled Trials b->c d Data Extraction: Adverse Events, Discontinuation Rates c->d e Statistical Synthesis: Calculate Odds Ratios and 95% CIs d->e f Superior Tolerability of This compound e->f

Caption: Workflow of the meta-analysis comparing this compound tolerability.

Proposed Gastroprotective Signaling Pathway of this compound

SignalingPathway cluster_trigger Trigger cluster_cellular_response Cellular Response cluster_outcome Outcome amg This compound (Vanillic Moiety) capsaicin Stimulation of Capsaicin Receptors amg->capsaicin cgrp Release of Calcitonin Gene-Related Peptide (CGRP) capsaicin->cgrp nos Increased Nitric Oxide (NO) Synthase Activity cgrp->nos no Increased Nitric Oxide (NO) Production nos->no protection Gastroprotection (Enhanced Mucosal Blood Flow, etc.) no->protection

Caption: Proposed gastroprotective signaling pathway of this compound.

Conclusion

A Head-to-Head Comparison of Amtolmetin Guacil with Other NSAIDs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, this guide provides an objective comparison of amtolmetin guacil's performance against other common non-steroidal anti-inflammatory drugs (NSAIDs). This document synthesizes data from multiple clinical and preclinical studies, focusing on efficacy and gastrointestinal safety. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams are included to illustrate signaling pathways and experimental workflows.

Executive Summary

This compound, a non-acidic prodrug of tolmetin, demonstrates comparable anti-inflammatory and analgesic efficacy to other widely used NSAIDs, including diclofenac, celecoxib, and piroxicam.[1][2][3] Its distinguishing feature is a significantly improved gastrointestinal (GI) safety profile.[2][4][5] This gastroprotective effect is attributed to a unique mechanism of action that involves the stimulation of capsaicin receptors and the release of nitric oxide (NO), a vasodilatory and cytoprotective molecule.[2][6] Clinical data consistently shows a lower incidence of endoscopic ulcers and related GI adverse events with this compound compared to traditional NSAIDs.[4][5][7]

Mechanism of Action

This compound is a prodrug that is hydrolyzed into tolmetin, the active NSAID, and guacil.[8] Tolmetin exerts its anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[6][8] The guacil moiety is responsible for the enhanced gastrointestinal safety. It contains a vanillic moiety that stimulates capsaicin receptors on sensory neurons in the gastric mucosa.[2][9] This stimulation leads to the release of calcitonin gene-related peptide (CGRP), which in turn promotes the synthesis and release of nitric oxide (NO).[2][9] NO contributes to gastric mucosal protection by increasing mucosal blood flow and mucus and bicarbonate secretion.[6]

This compound Mechanism of Action cluster_drug This compound Administration cluster_systemic Systemic Circulation cluster_gastric Gastric Mucosa This compound This compound Tolmetin Tolmetin This compound->Tolmetin Hydrolysis Guacil Guacil This compound->Guacil COX Inhibition COX Inhibition Tolmetin->COX Inhibition Reduced Prostaglandins Reduced Prostaglandins COX Inhibition->Reduced Prostaglandins Anti-inflammatory & Analgesic Effects Anti-inflammatory & Analgesic Effects Reduced Prostaglandins->Anti-inflammatory & Analgesic Effects Capsaicin Receptor Stimulation Capsaicin Receptor Stimulation Guacil->Capsaicin Receptor Stimulation CGRP Release CGRP Release Capsaicin Receptor Stimulation->CGRP Release Nitric Oxide (NO) Release Nitric Oxide (NO) Release CGRP Release->Nitric Oxide (NO) Release Gastroprotection Gastroprotection Nitric Oxide (NO) Release->Gastroprotection

Mechanism of Action of this compound

Efficacy Comparison

Clinical trials have demonstrated that the efficacy of this compound in treating conditions like osteoarthritis and rheumatoid arthritis is comparable to that of other commonly prescribed NSAIDs.

Table 1: Efficacy of this compound vs. Diclofenac in Knee Osteoarthritis
ParameterThis compoundDiclofenac SodiumStudy Duration
Reduction in Pain Intensity (WOMAC Score) 55.1%29.9%30 Days
Improvement in Functional Abilities (WOMAC Score) 50%30%30 Days

Data from a comparative study in patients with knee osteoarthritis.[1]

Table 2: Efficacy of this compound vs. Celecoxib in Rheumatoid Arthritis
ParameterThis compoundCelecoxibStudy Duration
Therapeutic Efficacy (ACR-20 Responder Index) EquivalentEquivalent24 Weeks

Data from a randomized, double-blind, multicentre trial in patients with rheumatoid arthritis.[10][11]

Safety Comparison: Gastrointestinal Tolerability

The primary advantage of this compound lies in its superior gastrointestinal safety profile. Endoscopic evaluations consistently reveal less mucosal damage compared to other NSAIDs.

Table 3: Gastrointestinal Safety of this compound vs. Diclofenac in Rheumatoid Arthritis
ParameterThis compound (n=32)Diclofenac (n=32)p-value
Median Post-Treatment Endoscopy Injury Score 0 (range 0-4)2 (range 0-4)0.005
Incidence of Gastric Ulcers 3% (1/32)25% (8/32)< 0.05
Patients with Normal Gastroduodenal Findings (Score=0) 50% (16/32)25% (8/32)< 0.05

Data from a clinical and gastroscopic evaluation in patients with rheumatoid arthritis.[5]

Table 4: Gastrointestinal Safety of this compound vs. Piroxicam in Healthy Volunteers
ParameterThis compound (n=21)Piroxicam (n=21)p-value
Median Post-Treatment Endoscopy Gastric Injury Score 1 (range 0-4)3 (range 0-4)0.04
Incidence of Severe Gastric Lesions (Score=4) 9.5% (2/21)33.3% (7/21)0.1

Data from a double-blind, endoscopically controlled study in healthy volunteers.[7]

Table 5: Gastrointestinal Safety of this compound vs. Celecoxib in Rheumatoid Arthritis
ParameterThis compound (n=85)Celecoxib (n=95)
Patients with Normal Gastric Endoscopy Findings (Post-Treatment) 75.29%77.66%
Worsening of Baseline Gastro-duodenal Endoscopy Findings Not ObservedNot Observed

Data from a 24-week, randomized, double-blind trial. No statistically significant difference in GI safety was observed between the two groups, both showing good tolerability.[10][11]

Experimental Protocols

The data presented in this guide is derived from randomized controlled trials with specific methodologies to ensure the validity of the findings.

General Clinical Trial Workflow

The clinical trials comparing this compound with other NSAIDs generally follow a standard workflow.

Clinical Trial Workflow Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Baseline Assessment Baseline Assessment Inclusion/Exclusion Criteria->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization This compound Group This compound Group Randomization->this compound Group Comparator NSAID Group Comparator NSAID Group Randomization->Comparator NSAID Group Treatment Period Treatment Period This compound Group->Treatment Period Comparator NSAID Group->Treatment Period Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Results & Conclusion Results & Conclusion Data Analysis->Results & Conclusion

A Generalized Clinical Trial Workflow
Key Methodologies

  • Study Design: Most studies cited are randomized, double-blind, parallel-group clinical trials.[1][5][7][10]

  • Patient Population: Studies included patients with confirmed diagnoses of knee osteoarthritis or rheumatoid arthritis, as well as healthy volunteers for safety assessments.[1][5][7][10]

  • Dosage Regimens:

    • This compound: Typically 600 mg twice daily.[5][10]

    • Diclofenac Sodium: 50 mg twice or three times daily.[1][5]

    • Piroxicam: 20 mg daily.[7]

    • Celecoxib: 200 mg twice daily.[10]

  • Efficacy Assessment:

    • Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC): A self-administered questionnaire evaluating pain, stiffness, and physical function in patients with osteoarthritis of the knee and hip. It consists of 24 items, and higher scores indicate worse symptoms.[1][9]

    • American College of Rheumatology (ACR-20) Responder Index: A composite measure used in rheumatoid arthritis trials to assess a 20% improvement in tender and swollen joint counts and a 20% improvement in at least three of five other criteria.[10][11]

  • Safety Assessment:

    • Endoscopic Evaluation: Gastroduodenal mucosal damage is assessed using a scoring system, often a modified Lanza score. This scale grades the severity of lesions from 0 (normal mucosa) to 4 or 5 (ulcers or numerous erosions).[5][7]

    • Adverse Event Reporting: All adverse events reported by patients are documented throughout the study period.[1][4]

Conclusion

The available evidence strongly suggests that this compound is an effective anti-inflammatory and analgesic agent with a safety profile that is superior to many traditional NSAIDs, particularly concerning gastrointestinal tolerability. Its unique gastroprotective mechanism offers a significant clinical advantage, especially for patients requiring long-term NSAID therapy. In direct comparison with the COX-2 selective inhibitor celecoxib, this compound demonstrated comparable gastrointestinal safety and therapeutic efficacy.[10][11] These characteristics make this compound a valuable alternative in the management of inflammatory and painful conditions.

References

Unveiling the Impact of Amtolmetin Guacil on CGRP Release: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of amtolmetin guacil's effect on Calcitonin Gene-Related Peptide (CGRP) release, a key mechanism in pain and inflammation. Due to the limited direct in vitro quantitative data on this compound, this comparison leverages its known mechanism of action via the capsaicin receptor (TRPV1) and uses capsaicin-induced CGRP release as a functional benchmark. This is contrasted with the clinical efficacy of established CGRP-targeting therapeutics, namely CGRP receptor antagonists and monoclonal antibodies. This guide is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: this compound and CGRP Release

This compound is a non-steroidal anti-inflammatory drug (NSAID) with a unique gastroprotective mechanism. This is attributed to the presence of a vanillic moiety in its structure, which stimulates capsaicin receptors (TRPV1) on sensory neurons.[1] Activation of these receptors leads to the release of CGRP.[1] CGRP is a potent vasodilator and plays a crucial role in neurogenic inflammation. While this compound's primary therapeutic effects are through the inhibition of cyclooxygenase (COX) enzymes by its active metabolite, tolmetin, its interaction with the CGRP pathway via TRPV1 activation is a significant area of interest for its potential modulatory effects on pain and inflammation.[2]

Comparative Analysis of CGRP Modulation

This section compares this compound (via its mechanism proxy, capsaicin) with CGRP-targeting drugs. The data is presented to offer a multi-faceted view, from in vitro CGRP release to clinical outcomes in migraine, a condition where CGRP plays a pivotal role.

Table 1: Quantitative Comparison of CGRP Modulators

Compound/Drug ClassMechanism of ActionKey Quantitative DataData Type
This compound TRPV1 Receptor Agonist (inferred)Data not availableMechanistic Inference
Capsaicin (Proxy) TRPV1 Receptor AgonistEC50 for CGRP release: ~0.02 µM. Stimulated CGRP release: 7.3% to 33.6% of total cellular content.[3]In Vitro (Trigeminal Ganglion Neurons)
CGRP Receptor Antagonists (Gepants) Small molecule antagonists of the CGRP receptorSignificant reduction in monthly migraine days (MMDs) vs. placebo.Clinical Trial Data
Anti-CGRP/CGRP-R Monoclonal Antibodies Antibodies targeting CGRP ligand or its receptorSignificant reduction in MMDs vs. placebo (e.g., Erenumab: -1.61 MMDs; Fremanezumab: -2.19 MMDs; Galcanezumab: -2.10 MMDs).[4]Clinical Trial Data

Note: The data for CGRP antagonists and monoclonal antibodies reflect clinical efficacy in migraine prevention and not direct in vitro CGRP release modulation.

Experimental Protocols

1. In Vitro CGRP Release Assay from Trigeminal Ganglion (TG) Neurons

This protocol describes a standard method to measure CGRP release from cultured sensory neurons, a key experimental model for studying the effects of compounds like capsaicin.

  • Cell Culture: Primary trigeminal ganglion neurons are dissected from rodents and cultured in a suitable medium, often supplemented with nerve growth factor (NGF) to promote survival and neurite outgrowth.[1][5]

  • Stimulation: After a period of stabilization in culture, the neurons are washed with a buffered saline solution (e.g., HEPES-buffered saline). The test compound (e.g., capsaicin, this compound) is then added at various concentrations. A depolarizing agent like high potassium (KCl) is often used as a positive control for non-receptor-mediated release.[6][7][8]

  • Sample Collection: The supernatant is collected after a defined incubation period (e.g., 10-30 minutes).[6]

  • Quantification: The concentration of CGRP in the supernatant is measured using a sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[7]

  • Data Analysis: The amount of CGRP released is typically normalized to the total protein content or the total cellular CGRP content (cells lysed after supernatant collection). Dose-response curves can be generated to determine parameters like EC50.

2. TRPV1 Receptor Activation Assay

This protocol outlines a common method to assess the activation of the TRPV1 receptor by a test compound.

  • Cell Line: A stable cell line (e.g., HEK293 or CHO cells) recombinantly expressing the TRPV1 receptor is used.

  • Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Compound Application: The test compound is applied to the cells, and changes in intracellular calcium concentration are monitored using fluorescence microscopy or a plate reader. Capsaicin is used as a positive control.

  • Data Analysis: The increase in fluorescence intensity upon compound application indicates receptor activation and subsequent calcium influx. Dose-response curves are generated to calculate the EC50 value for receptor activation.

Visualizing the Pathways and Processes

CGRP Release Signaling Pathway

CGRP_Release_Pathway cluster_neuron Sensory Neuron cluster_stimuli Stimuli TRPV1 TRPV1 Receptor Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion CGRP_release CGRP Release Vesicle_fusion->CGRP_release Vasodilation Vasodilation CGRP_release->Vasodilation Neurogenic_Inflammation Neurogenic Inflammation CGRP_release->Neurogenic_Inflammation PKC PKC PKC->TRPV1 Phosphorylation (Sensitization) PKA PKA PKA->TRPV1 Phosphorylation (Sensitization) Capsaicin Capsaicin Capsaicin->TRPV1 Amtolmetin This compound (Vanillic Moiety) Amtolmetin->TRPV1 Activates Heat Heat (>43°C) Heat->TRPV1 Protons Protons (Low pH) Protons->TRPV1

Caption: Signaling pathway of capsaicin-induced CGRP release via TRPV1 activation.

Experimental Workflow for In Vitro CGRP Release Assay

CGRP_Release_Workflow start Start: Culture Trigeminal Ganglion Neurons wash Wash cells with buffered saline start->wash stimulate Stimulate with Test Compound (e.g., Capsaicin) or Control wash->stimulate incubate Incubate for a defined period (e.g., 30 min) stimulate->incubate collect Collect Supernatant incubate->collect lyse Lyse Cells for Total Protein/CGRP incubate->lyse assay Quantify CGRP using ELISA or RIA collect->assay analyze Data Analysis: Normalize release, generate dose-response curves lyse->analyze assay->analyze end End: Determine EC50 and max release analyze->end

Caption: Generalized workflow for an in vitro CGRP release experiment.

Discussion and Conclusion

The available evidence strongly suggests that this compound, through its vanillic moiety, activates TRPV1 receptors, which is a known mechanism for inducing CGRP release. While direct quantitative data for this compound is lacking, the data from capsaicin, a potent TRPV1 agonist, indicates that this pathway can lead to significant CGRP release in vitro.

In contrast, CGRP receptor antagonists and monoclonal antibodies act by directly blocking the CGRP signaling pathway. Clinical trials on these agents have demonstrated their efficacy in reducing the frequency of migraines, a condition heavily influenced by CGRP.[4][9][10] This clinical success underscores the therapeutic potential of modulating the CGRP pathway.

For researchers, the data presented here highlights the need for direct in vitro studies to quantify the CGRP-releasing potential of this compound and its metabolites. Such studies would provide a clearer understanding of its pharmacological profile and its potential effects on CGRP-mediated physiological and pathological processes. The provided protocols offer a standardized approach for conducting such validation studies. The comparison with established CGRP-targeting drugs provides a valuable benchmark for evaluating the potential clinical relevance of this compound's effects on CGRP release.

References

Navigating Species-Specific Metabolism of Amtolmetin Guacil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the metabolic pathways of amtolmetin guacil (AMG) reveals significant cross-species differences, particularly between rats and humans. This guide provides a comprehensive comparison of AMG metabolism, offering valuable insights for researchers and drug development professionals. While data in canines remains elusive, this document synthesizes the available experimental findings in rats and humans to support preclinical safety assessment and translational research.

This compound (AMG), a non-steroidal anti-inflammatory drug (NSAID), is a prodrug of tolmetin (TMT), designed to mitigate the gastrointestinal side effects associated with the parent compound.[1] Understanding its metabolic fate across different species is crucial for the accurate interpretation of preclinical toxicology studies and the prediction of its pharmacokinetic profile in humans.

Comparative Metabolic Profiles

The metabolism of this compound demonstrates notable divergence between rodent and human models. In rats, AMG is substantially converted to its active form, tolmetin (TMT), leading to comparable pharmacokinetic profiles whether AMG or TMT is administered.[1] Conversely, in humans, AMG administration results in only low levels of circulating TMT.[1]

The primary metabolic pathways in rats and humans are summarized below:

Table 1: Major Metabolites of this compound in Rats and Humans

MetaboliteSpeciesPrimary MatrixMethod of Observation
Tolmetin (TMT)RatPlasma, Liver MicrosomesIn vivo and in vitro studies
MED5RatPlasma, Liver MicrosomesIn vitro studies (predominant)
MED5HumanPlasma, Liver MicrosomesIn vitro studies
MED5 methyl esterHumanPlasma, Liver MicrosomesIn vitro studies
5-p-carboxybenzoyl-1-methylpyrrole-2-acetic acidRat, Human, MonkeyUrineIn vivo (major urinary metabolite of TMT)
Tolmetin-glucuronideHuman, MonkeyUrineIn vivo (major conjugation metabolite of TMT)

Data compiled from available literature.[1][2]

In fresh rat plasma and liver microsomes, AMG is metabolized to MED5 as the predominant metabolite, alongside TMT.[1] In contrast, fresh human plasma and liver microsomes rapidly convert AMG to MED5 and MED5 methyl ester, with negligible formation of intact TMT.[1] Furthermore, the disposition of the active moiety, tolmetin, also shows species-specific differences. Conjugation of TMT is a significant elimination pathway in humans and monkeys, a process not observed in rats.[2] The major urinary metabolite of tolmetin in all three species is 5-p-carboxybenzoyl-1-methylpyrrole-2-acetic acid.[2]

Quantitative Insights into Human Metabolism

A bioequivalence study in healthy male volunteers provided quantitative data on the plasma concentrations of this compound and its key metabolites following oral administration.

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Human Plasma

AnalyteCmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)
This compound---
Tolmetin18.54 ± 5.211.5 ± 0.578.43 ± 21.98
Tolmetin Glycinamide1.23 ± 0.451.0 ± 0.03.45 ± 1.23

Data represents mean ± standard deviation. Levels of this compound were not detectable in plasma.[1]

Metabolic Pathways

The metabolic transformations of this compound in rats and humans can be visualized through the following pathways:

metabolic_pathways cluster_rat Rat Metabolism cluster_human Human Metabolism AMG_rat This compound TMT_rat Tolmetin (TMT) AMG_rat->TMT_rat Hydrolysis MED5_rat MED5 AMG_rat->MED5_rat Hydrolysis (predominant in vitro) Oxidized_TMT_rat 5-p-carboxybenzoyl-1-methylpyrrole-2-acetic acid TMT_rat->Oxidized_TMT_rat Oxidation AMG_human This compound MED5_human MED5 AMG_human->MED5_human Rapid Hydrolysis MED5_ester_human MED5 Methyl Ester AMG_human->MED5_ester_human Rapid Hydrolysis TMT_human Tolmetin (TMT) (low levels) AMG_human->TMT_human Minor Pathway Oxidized_TMT_human 5-p-carboxybenzoyl-1-methylpyrrole-2-acetic acid TMT_human->Oxidized_TMT_human Oxidation TMT_glucuronide_human Tolmetin-glucuronide TMT_human->TMT_glucuronide_human Glucuronidation

Figure 1: Comparative Metabolic Pathways of this compound in Rats and Humans.

Experimental Methodologies

The investigation of this compound metabolism involves a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies

A common in vitro method to assess metabolic stability and identify metabolites involves incubating the test compound with liver microsomes or hepatocytes.

Experimental Workflow for In Vitro Metabolism

in_vitro_workflow start Prepare Incubation Mixture (AMG, Liver Microsomes/Hepatocytes, NADPH regenerating system, Buffer) incubation Incubate at 37°C start->incubation sampling Collect Aliquots at Time Points (e.g., 0, 15, 30, 60 min) incubation->sampling quenching Stop Reaction (e.g., add ice-cold acetonitrile) sampling->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation analysis Analyze Supernatant by LC-MS/MS or HPLC-UV centrifugation->analysis end Data Analysis (Metabolite Identification, Quantification, Stability Assessment) analysis->end

Figure 2: Generalized workflow for an in vitro drug metabolism study.

Key Protocol Steps:

  • Preparation of Reagents: this compound is dissolved in a suitable solvent (e.g., DMSO). Liver microsomes or hepatocytes from the species of interest (rat, human) are prepared or obtained commercially. A NADPH-regenerating system is prepared to support cytochrome P450-mediated metabolism.

  • Incubation: The reaction mixture, containing the test compound, liver preparation, and cofactors in a buffer solution (e.g., phosphate buffer, pH 7.4), is incubated at 37°C.

  • Sampling and Reaction Termination: At designated time points, aliquots of the incubation mixture are collected and the reaction is terminated by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.

  • Sample Processing: The quenched samples are centrifuged to remove precipitated proteins.

  • Analytical Detection: The resulting supernatant is analyzed using analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification and quantification of the parent drug and its metabolites.

In Vivo Metabolism Studies

In vivo studies in animal models, such as rats, are essential to understand the complete pharmacokinetic and metabolic profile of a drug.

Logical Flow for In Vivo Metabolism Study

in_vivo_workflow dosing Administer this compound to Rats (e.g., oral gavage) collection Collect Biological Samples (Blood, Urine, Feces) at Predetermined Time Points dosing->collection processing Process Samples (e.g., Plasma separation, Urine hydrolysis) collection->processing extraction Extract Analytes from Matrix processing->extraction analysis Analyze Extracts by LC-MS/MS or HPLC-UV extraction->analysis pk_analysis Pharmacokinetic and Metabolite Profiling Analysis analysis->pk_analysis

Figure 3: Logical workflow for an in vivo drug metabolism study in rats.

Key Protocol Steps:

  • Animal Dosing: A specified dose of this compound is administered to the study animals (e.g., Wistar rats) via a relevant route, such as oral gavage.

  • Sample Collection: Blood samples are collected at various time points post-dosing. Urine and feces are typically collected over a 24-hour period.

  • Sample Processing: Blood is processed to obtain plasma. Urine samples may undergo enzymatic hydrolysis to cleave conjugated metabolites.

  • Extraction: The parent drug and its metabolites are extracted from the biological matrices using techniques like protein precipitation or liquid-liquid extraction.

  • Analysis: The extracts are analyzed by validated analytical methods (e.g., HPLC-UV, LC-MS/MS) to determine the concentrations of this compound and its metabolites.

  • Data Analysis: The concentration-time data are used to determine pharmacokinetic parameters and to construct a comprehensive metabolic profile.

Conclusion and Future Directions

The metabolism of this compound exhibits clear species-dependent differences between rats and humans, with implications for the translation of preclinical data. The rapid conversion of AMG in humans to metabolites other than the intended active drug, tolmetin, highlights the importance of conducting thorough metabolic studies in relevant human-based in vitro systems early in drug development. A significant data gap exists regarding the metabolism of this compound in dogs, a commonly used species in preclinical toxicology. Future research should aim to characterize the metabolic pathways of AMG in canines to provide a more complete picture for safety assessment. Further quantitative studies in all three species would also be beneficial to build more robust predictive models of human pharmacokinetics.

References

A Comparative Analysis of Amtolmetin Guacil and Piroxicam for Inflammatory Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two nonsteroidal anti-inflammatory drugs (NSAIDs), amtolmetin guacil and piroxicam. The objective is to present a comprehensive overview of their respective efficacy, safety profiles, and mechanisms of action, supported by experimental data to inform research and drug development efforts.

Executive Summary

This compound, a non-acidic prodrug of tolmetin, demonstrates comparable anti-inflammatory and analgesic efficacy to traditional NSAIDs like piroxicam.[1] Its distinguishing feature is a significantly improved gastrointestinal (GI) safety profile, attributed to a unique gastroprotective mechanism.[1] Clinical data consistently show a lower incidence of gastric mucosal damage with this compound compared to piroxicam. While both drugs are effective in managing symptoms of osteoarthritis and rheumatoid arthritis, the enhanced tolerability of this compound presents a notable advantage, particularly for patients at high risk for GI complications.

Data Presentation

Pharmacokinetic Properties
ParameterThis compoundPiroxicam
Absorption Absorbed from the GI tract and hydrolyzed to its active metabolite, tolmetin.[2]Readily absorbed after oral administration.[3]
Peak Plasma Concentration (Tmax) ~2 hours for the parent compound.[4]1-6 hours.[5]
Plasma Protein Binding High.Approximately 99%.[3]
Elimination Half-life The active metabolite, tolmetin, has a half-life of about 1 hour.Long elimination half-life of approximately 30-60 hours.[5]
Metabolism Hydrolyzed to tolmetin, which is the active moiety.[2]Primarily through biotransformation.[3]
Excretion Primarily via urine as glucuronide products (77%) and feces (7.5%).[4]Mainly through hepatic metabolism, with less than 10% excreted unchanged in urine.[6]
Comparative Efficacy in Osteoarthritis
Study OutcomeThis compoundPiroxicam
Pain on Active Movement (VAS, mm) Reduction from 71.8 ± 12.3 to 45.8 ± 12.3.[7][8]Not explicitly stated in the comparative study, but efficacy in osteoarthritis is well-established.[6]
Pain at Rest (VAS, mm) Reduction from 59.2 ± 7.8 to 37.9 ± 7.8.[7][8]Not explicitly stated in the comparative study.
Disease Activity (VAS, mm) Reduction from 61.4 ± 10.7 to 42.8 ± 10.7.[7][8]Not explicitly stated in the comparative study.
Comparative Gastrointestinal Safety
Study OutcomeThis compoundPiroxicam
Post-treatment Endoscopic Gastric Injury Score (Median) 1 (range 0-4).3 (range 0-4).
Patients with Severe Gastric Mucosal Lesions (Odds Ratio vs. other NSAIDs) 0.3 (95% CI: 0.1-0.7).[9]Not explicitly stated, but piroxicam is known to have a higher risk of GI disturbances.[6]
Withdrawals due to Side Effects (Osteoarthritis Study) 2 out of 49 patients.[7]9 out of 50 patients.[7]

Experimental Protocols

Comparative Study of Gastroduodenal Mucosa Effects

A key study comparing the effects of this compound and piroxicam on the gastroduodenal mucosa in healthy volunteers was conducted as a short-term, double-blind, endoscopically controlled trial.

  • Participants: Forty-two healthy volunteers aged 18-45 years were enrolled.

  • Inclusion Criteria: Participants with a baseline endoscopic evaluation showing a mucosal injury score of 0 or 1 were included.

  • Methodology:

    • Participants were randomized in a double-blind manner to one of two treatment groups.

    • Group 1 received this compound 1200 mg for the first 2 days, followed by 600 mg for the subsequent 12 days.

    • Group 2 received piroxicam 40 mg for the first 2 days, followed by 20 mg for the next 12 days.

    • Endoscopic evaluations and laboratory tests were performed at baseline and at the end of the 14-day treatment period.

    • The gastroduodenal mucosa was evaluated using a predefined scoring scale ranging from 0 to 4, where higher scores indicated more severe damage.

  • Statistical Analysis: The post-treatment endoscopic gastric injury scores between the two groups were compared for statistical significance.

Mechanism of Action

Piroxicam

Piroxicam is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][10] By blocking these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

Piroxicam_Mechanism Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Piroxicam Piroxicam Piroxicam->COX1_COX2 Inhibits

Piroxicam's COX Inhibition Pathway
This compound

This compound is a prodrug that is hydrolyzed to tolmetin, the active NSAID that inhibits COX-1 and COX-2.[2][4] Uniquely, this compound possesses a gastroprotective mechanism due to the vanillic moiety in its structure.[1] This moiety stimulates capsaicin receptors in the gastrointestinal tract, leading to the release of calcitonin gene-related peptide (CGRP). CGRP, in turn, increases the production of nitric oxide (NO), a vasodilator that enhances mucosal blood flow and provides cytoprotection.[1]

Amtolmetin_Guacil_Mechanism cluster_nsaid Anti-inflammatory Action cluster_gastro Gastroprotective Action Amtolmetin_Guacil_Prodrug This compound (Prodrug) Tolmetin Tolmetin (Active) Amtolmetin_Guacil_Prodrug->Tolmetin Hydrolysis COX1_COX2 COX-1 & COX-2 Tolmetin->COX1_COX2 Inhibits Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Vanillic_Moiety Vanillic Moiety Capsaicin_Receptors Capsaicin Receptors Vanillic_Moiety->Capsaicin_Receptors Stimulates CGRP CGRP Release Capsaicin_Receptors->CGRP NO_Production Nitric Oxide (NO) Production CGRP->NO_Production Gastroprotection Gastroprotection NO_Production->Gastroprotection

Dual Mechanism of this compound

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative clinical trial of this compound and piroxicam in patients with osteoarthritis.

Experimental_Workflow Patient_Screening Patient Screening (Osteoarthritis Diagnosis) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (VAS, Endoscopy) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: this compound Randomization->Group_A Group_B Group B: Piroxicam Randomization->Group_B Treatment_Period Treatment Period (e.g., 4 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Follow_up_Assessment Follow-up Assessment (VAS, Endoscopy, Adverse Events) Treatment_Period->Follow_up_Assessment Data_Analysis Data Analysis Follow_up_Assessment->Data_Analysis Results Results (Efficacy & Safety Comparison) Data_Analysis->Results

Comparative Clinical Trial Workflow

Conclusion

This compound offers a compelling alternative to traditional NSAIDs like piroxicam, providing comparable analgesic and anti-inflammatory effects with a significantly improved gastrointestinal safety profile. Its novel gastroprotective mechanism, which is independent of prostaglandin synthesis, makes it a particularly suitable option for long-term therapy and for patients with a history of or at risk for NSAID-induced gastropathy. Further head-to-head clinical trials, particularly in diverse patient populations and for various inflammatory conditions, would be valuable to further delineate the comparative benefits of this compound.

References

Safety Operating Guide

Navigating the Disposal of Amtolmetin Guacil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Amtolmetin Guacil, a non-steroidal anti-inflammatory agent, understanding the correct disposal procedures is paramount to ensure compliance with regulations and to minimize environmental impact. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Regulatory Landscape for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and, in the case of controlled substances, the Drug Enforcement Administration (DEA).[1][2][3] The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to regulate hazardous waste from its generation to its final disposal.[3] States may also have their own, often stricter, regulations regarding pharmaceutical waste.[2]

While the Material Safety Data Sheet (MSDS) for this compound indicates that it is not classified as a hazardous substance, it is crucial to dispose of it in accordance with all prevailing country, federal, state, and local regulations.[4]

Key Regulatory Considerations

Regulatory BodyKey Regulations and GuidanceRelevance to this compound Disposal
EPA Resource Conservation and Recovery Act (RCRA): Regulates the management of hazardous and non-hazardous solid waste.[3] Subpart P of the RCRA: Provides specific management standards for hazardous waste pharmaceuticals for healthcare facilities and reverse distributors.[1][5]Although this compound is not listed as a hazardous waste, facilities must still manage their waste streams correctly. A key takeaway from Subpart P is the prohibition of sewering hazardous pharmaceutical waste.[1] While not strictly applicable to non-hazardous waste, it represents a best practice to avoid flushing any pharmaceutical down the drain.[1][6]
DEA Controlled Substances Act (CSA): Governs the disposal of controlled substances.[2][6]This compound is not a controlled substance, so the specific requirements of the CSA for disposal (e.g., use of a reverse distributor) do not apply.[6]

Step-by-Step Disposal Protocol for this compound

Given that this compound is not classified as a hazardous substance, the following procedure should be followed for its disposal. This protocol is designed to ensure safety and compliance with general best practices for non-hazardous pharmaceutical waste.

  • Consult Institutional and Local Guidelines: Before proceeding, always consult your institution's specific safety protocols and waste disposal guidelines. Local regulations may have specific requirements for pharmaceutical waste.

  • Do Not Dispose Down the Drain: As a general rule for all pharmaceuticals, avoid flushing this compound down the toilet or pouring it down the sink.[1][6] This practice can lead to the contamination of water supplies.[7]

  • Segregate from Hazardous Waste: Ensure that this compound waste is not mixed with RCRA hazardous waste.[3] Proper segregation of waste streams is a fundamental principle of laboratory safety.

  • Prepare for Disposal:

    • Solid Waste: For unused or expired solid this compound, it is recommended to render it unusable. This can be achieved by mixing the powder with an undesirable substance such as used coffee grounds or cat litter.[8][9][10]

    • Solutions: If this compound is in a solution, it can be absorbed onto an inert material, such as vermiculite or sand, before being mixed with an undesirable substance.

  • Contain and Label: Place the mixture in a sealed container, such as a sealable plastic bag or an empty, non-recyclable container, to prevent leakage.[8][9] Clearly label the container as "Non-hazardous Pharmaceutical Waste for Incineration" or as directed by your institution's waste management plan.

  • Final Disposal: Dispose of the sealed container in the appropriate non-hazardous waste stream as designated by your facility. In many cases, this will be through a licensed medical waste incinerator.[1]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_start cluster_assessment Hazard Assessment cluster_disposal_path Disposal Pathway cluster_procedure Non-Hazardous Disposal Procedure start This compound Waste (Solid or Solution) is_hazardous Is it a RCRA Hazardous Waste? start->is_hazardous non_hazardous_path Treat as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous_path No (per MSDS) hazardous_path Follow RCRA Hazardous Waste Procedures is_hazardous->hazardous_path Yes mix Mix with undesirable substance (e.g., coffee grounds) non_hazardous_path->mix seal Place in a sealed container mix->seal dispose Dispose in designated non-hazardous waste stream (e.g., for incineration) seal->dispose

References

Safeguarding Your Research: A Comprehensive Guide to Handling Amtolmetin Guacil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Amtolmetin Guacil, a non-steroidal anti-inflammatory drug (NSAID). Adherence to these procedures will minimize risk and ensure the integrity of your research.

This compound is not classified as a hazardous substance or mixture.[1] However, as with any chemical compound, proper handling procedures are essential to maintain a safe working environment. The following step-by-step guidance outlines the necessary personal protective equipment (PPE), operational procedures for handling, and compliant disposal methods.

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the most critical barrier between a researcher and potential exposure. While this compound is not considered hazardous, a comprehensive PPE strategy should be employed to prevent contact and inhalation of the compound in its powdered form.[1]

Equipment Specification Purpose
Hand Protection Chemical-resistant, powder-free gloves (e.g., nitrile)To prevent skin contact.[2][3]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles.[2][3][4]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[2][3]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.To avoid inhalation of airborne particles.[1][5]

Operational Plan: A Step-by-Step Protocol for Handling this compound

A systematic approach to handling this compound will ensure minimal exposure and maintain the quality of the compound.

Preparation and Engineering Controls:
  • Ensure a well-ventilated workspace.[1] The use of a chemical fume hood is recommended, especially when handling the powder.

  • Locate the nearest eye-wash station and safety shower before beginning work.[1]

  • Clear the workspace of any unnecessary items to prevent contamination.

Donning Personal Protective Equipment (PPE):
  • Put on a laboratory coat.

  • Wear safety glasses or goggles.

  • Don chemical-resistant gloves.

Handling the Compound:
  • Avoid the formation of dust and aerosols.[1]

  • If weighing the powder, do so in a fume hood or a designated weighing enclosure.

  • Handle with care to prevent spills.[2]

  • Avoid inhalation, and contact with eyes and skin.[1][2]

Storage:
  • Keep the container tightly sealed in a cool, well-ventilated area.[1]

  • Store away from direct sunlight and sources of ignition.[1]

  • For long-term storage, follow the temperature recommendations on the Certificate of Analysis.[1][6]

Accidental Release Measures:
  • In case of a spill, evacuate personnel to a safe area.[1]

  • Wear full personal protective equipment for cleanup.[1]

  • For liquid spills, absorb with a non-combustible material like diatomite or universal binders.[1]

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontaminate the spill area and equipment with alcohol.[1]

  • Dispose of the contaminated material according to the disposal plan.[1]

First Aid Measures:
Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support.[1]
Skin Contact Immediately wash the affected area with plenty of water. Remove contaminated clothing.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and adhere to regulations.

  • Unused or Expired this compound:

    • The preferred method of disposal is through a licensed professional waste disposal service.

    • Alternatively, check for local drug take-back programs.[7][8]

    • If a take-back program is not available, the compound can be disposed of in the trash by following these steps:

      • Remove the compound from its original container.

      • Mix it with an undesirable substance such as used coffee grounds or cat litter.[7][8][9]

      • Place the mixture in a sealed plastic bag.[7][8][9]

      • Dispose of the sealed bag in the household trash.[9]

  • Contaminated Materials:

    • All contaminated materials, such as gloves, wipes, and containers, should be placed in a sealed bag and disposed of according to your institution's hazardous waste procedures.

    • Empty containers should have their labels removed or blacked out before disposal to protect personal and proprietary information.[7][9]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal A Ensure Ventilation B Locate Safety Equipment A->B C Don PPE B->C D Weigh/Handle in Hood C->D E Avoid Dust Generation D->E F Store Properly E->F G Dispose of Waste E->G

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amtolmetin Guacil
Reactant of Route 2
Reactant of Route 2
Amtolmetin Guacil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.